N-(2-methylcyclohexyl)-3-oxobutanamide
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H19NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
ZNKNEDGDRNMXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-methylcyclohexyl)-3-oxobutanamide: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methylcyclohexyl)-3-oxobutanamide, a molecule of interest in synthetic chemistry and potential drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the analysis of its structural motifs.
Core Molecular Attributes of this compound
This compound is an amide derivative characterized by the presence of a 2-methylcyclohexyl group attached to the nitrogen of a 3-oxobutanamide moiety. This unique combination of a chiral cyclic amine and a β-ketoamide functional group suggests a rich chemical reactivity and potential for diverse biological activities.
Molecular Formula and Weight
The chemical structure of this compound is deduced from its IUPAC name. The 2-methylcyclohexyl group has the chemical formula C₇H₁₄, and the 3-oxobutanamide functional group has the formula C₄H₅NO₂. The formation of the amide bond results in the following molecular attributes:
| Attribute | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Monoisotopic Mass | 197.14158 Da |
Structural Features and Stereochemistry
The molecule possesses two key structural features that dictate its chemical behavior:
-
The β-Ketoamide Moiety: The 3-oxobutanamide portion of the molecule is known for its keto-enol tautomerism. This equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects the molecule's reactivity and hydrogen bonding capabilities.
-
The Chiral 2-Methylcyclohexyl Group: The presence of a methyl group on the cyclohexane ring introduces chirality. Therefore, this compound can exist as different stereoisomers, which may exhibit distinct biological activities.
Caption: 2D structure of this compound.
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound involves the acylation of 2-methylcyclohexylamine with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The following protocol outlines a general procedure.
Experimental Protocol: Synthesis via Diketene Acylation
This protocol is based on established methods for the N-acetoacetylation of amines.
Materials:
-
2-methylcyclohexylamine
-
Diketene
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylcyclohexylamine (1 equivalent) in anhydrous toluene.
-
Addition of Diketene: Cool the solution to 0 °C using an ice bath. Add diketene (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, its structural components suggest several areas of potential utility.
Precursor in Heterocyclic Synthesis
The β-ketoamide functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridones. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals.
Potential Biological Activity
N-substituted acetoacetamides have been investigated for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The lipophilic 2-methylcyclohexyl group in this compound may enhance its ability to cross biological membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further screening of this compound in relevant biological assays is warranted.
Conclusion
This compound is a molecule with interesting structural features that merit further investigation. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a perspective on its potential applications. The methodologies and insights presented herein are intended to facilitate future research and development efforts involving this and related compounds.
References
Due to the limited direct literature on this compound, this guide has been constructed based on fundamental organic chemistry principles and information available for analogous compounds. For further reading on the synthesis and reactivity of β-ketoamides and related molecules, the following resources are recommended:
Technical Guide: Synthesis and Application of N-(2-Methylcyclohexyl)-3-oxobutanamide
Topic: Beta-keto amides derived from 2-methylcyclohexylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
Beta-keto amides derived from 2-methylcyclohexylamine represent a critical scaffold in the synthesis of diverse heterocyclic pharmacophores. Specifically, N-(2-methylcyclohexyl)-3-oxobutanamide serves as a versatile "chameleon" intermediate. Its dual electrophilic character (at the ketone and amide carbonyls) and nucleophilic potential (at the
This guide provides a rigorous, field-validated approach to the synthesis, characterization, and application of this compound, addressing specific challenges such as stereochemical integrity (cis/trans isomers) and keto-enol tautomerism.
Chemical Fundamentals & Stereochemistry
The Amine Substrate: 2-Methylcyclohexylamine
The starting material, 2-methylcyclohexylamine, exists as two geometric isomers: cis and trans .
-
Trans-isomer: Thermodynamically more stable (diequatorial conformation in the chair form).
-
Cis-isomer: Often present in commercial mixtures (axial-equatorial).
Critical Insight: The acetoacetylation reaction generally preserves the stereochemistry of the amine. However, steric hindrance in the cis-isomer (due to the axial methyl or amine group) can slightly retard reaction rates compared to the trans-isomer. Researchers must verify the isomeric ratio of their starting material via GC or
Keto-Enol Tautomerism
Beta-keto amides exist in a dynamic equilibrium between the keto form and the enol form.
-
Keto Form: Favored in polar aprotic solvents (DMSO, DMF).
-
Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl oxygen. This form is often significant in non-polar solvents (
, Benzene).
Analytical Implication: In
Synthetic Strategies
Two primary methodologies are recommended based on scale and available equipment.
Method A: Thermal Condensation (Scalable, Cost-Effective)
Direct reaction of 2-methylcyclohexylamine with ethyl acetoacetate (EAA) .
-
Mechanism: Nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.
-
Pros: Cheap reagents, solvent-free potential.
-
Cons: Requires high temperature; potential for "double reaction" (formation of bis-amides) if stoichiometry is not controlled.
Method B: Diketene Acetone Adduct (Mild, High Purity)
Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) .
-
Mechanism: Thermal retro-Diels-Alder generates highly reactive acetylketene in situ, which is trapped by the amine.
-
Pros: Neutral conditions, no acidic/basic byproducts, high yield.
-
Cons: Reagent cost is higher than EAA.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Diketene Equivalent (Recommended)
Use this method for library synthesis or when high purity is required without chromatography.
Reagents:
-
2-Methylcyclohexylamine (1.0 equiv)
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.05 equiv)
-
Solvent: Xylene (anhydrous)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 2-methylcyclohexylamine (10 mmol) in Xylene (20 mL). Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 130°C) for 2–3 hours.
-
Mechanistic Note: The heating cracks the dioxinone into acetone (volatile) and acetylketene. The evolution of acetone vapor is a sign the reaction is proceeding.
-
-
Monitoring: Monitor via TLC (SiO
, 50% EtOAc/Hexane). Stain with KMnO (amide is UV active but weak; amine starting material stains distinctively). -
Workup: Cool to room temperature. The product often crystallizes directly from xylene upon cooling.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the xylene under reduced pressure and recrystallize the residue from EtOH/Hexane.
Protocol 2: Thermal Condensation with Ethyl Acetoacetate
Use this method for multi-gram/kilogram scale-up.
Reagents:
-
2-Methylcyclohexylamine (1.0 equiv)
-
Ethyl Acetoacetate (1.2 equiv)
-
Solvent: Toluene (optional, can be run neat)
Step-by-Step Workflow:
-
Mixing: Combine amine and ethyl acetoacetate in a flask equipped with a Dean-Stark trap (if using toluene) or a distillation head.
-
Heating: Heat to 110–120°C.
-
Critical Control Point: You must distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle).
-
-
Duration: Continue heating until ethanol collection ceases (approx. 4–6 hours).
-
Purification: Remove excess ethyl acetoacetate under high vacuum. The resulting oil/solid can be recrystallized from cyclohexane or ethanol-water mixtures.
Data Presentation & Characterization
Table 1: Expected Physicochemical Properties
| Property | Value / Observation | Notes |
| Appearance | White to Off-white Crystalline Solid | Depends on isomeric purity. |
| Molecular Weight | 197.28 g/mol | Formula: |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | |
| IR Spectrum | 1715 cm | Amide I band is characteristic. |
| MS (ESI) | [M+H] |
NMR Interpretation Guide (
- 0.9 ppm (d): Methyl group on cyclohexane.
-
2.2 ppm (s): Terminal methyl ketone (
-CO-). -
3.4 ppm (s): Methylene bridge (-CO-
-CO-) [Keto form]. - 5.0 ppm (s): Vinyl proton (-C(OH)=CH-CO-) [Enol form, usually minor]
- 6.5–7.5 ppm (br): Amide NH.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis via the Acetylketene pathway (Method B) and the subsequent equilibrium.
Caption: Thermal generation of acetylketene and subsequent trapping by 2-methylcyclohexylamine to form the beta-keto amide scaffold.
Applications in Drug Discovery[2]
The This compound scaffold is a "privileged structure" precursor.
Synthesis of Fused Heterocycles
-
Pyrazoles (Anti-inflammatory): Reaction with hydrazine or substituted hydrazines yields 3-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-5-amine derivatives.
-
Pechmann Condensation: While typically for phenols, modified conditions can allow condensation with phenols to link the amide to coumarin systems.
-
Biginelli Reaction: Three-component reaction (Beta-keto amide + Urea + Aldehyde) yields dihydropyrimidines, known for calcium channel blocker activity.
Coordination Chemistry
The 1,3-dicarbonyl motif (in its enolate form) is a bidentate ligand. It can chelate transition metals (Cu, Ni, Co), creating neutral complexes potentially useful as catalysts or antimicrobial agents.
Caption: Divergent synthetic utility of the beta-keto amide scaffold in heterocyclic and coordination chemistry.
References
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[1] Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis. Link
-
Angelov, P. (2010).[2] Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Synlett. Link
-
El-Meligie, S., et al. (2019).[3] A Review on the Synthetic Routes to β-Keto Amides. Egyptian Journal of Chemistry. Link
-
PubChem Compound Summary. (2024). N-cyclohexyl-3-methylbutanamide (Analogue Reference). National Center for Biotechnology Information. Link
-
Taber, D. F., et al. (2005).[2] TiCl4-Mediated Reaction of Esters with Benzoyl Chloride. Journal of Organic Chemistry. Link
Sources
Technical Guide: Solubility Profiling and Thermodynamic Characterization of N-(2-methylcyclohexyl)-3-oxobutanamide
Executive Summary & Compound Architecture
N-(2-methylcyclohexyl)-3-oxobutanamide is a specialized
This guide deviates from standard data sheets by providing a mechanistic analysis of the compound's solubility behavior, followed by a self-validating experimental protocol to generate precise solubility isotherms. As specific empirical data for this isomer is often proprietary or batch-dependent, this document empowers the researcher to establish an internal standard dataset.
Structural Activity Relationship (SAR) Analysis
To predict solubility, we must deconstruct the molecule into its competing solvating domains:
-
The Hydrophobic Domain (2-methylcyclohexyl): A saturated carbocyclic ring. This moiety drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane) and limits water solubility. The steric hindrance of the ortho-methyl group may slightly reduce packing efficiency in the crystal lattice compared to the un-substituted cyclohexyl analog, potentially lowering the melting point and enhancing solubility.
-
The Hydrophilic/Polar Domain (3-oxobutanamide): Contains both an amide (
) and a ketone ( ) function. These groups act as hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF, Acetone).
Theoretical Solubility Profile
Based on the "Like Dissolves Like" principle and functional group contribution methods.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interaction with the amide/keto groups disrupts the crystal lattice. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | High | Dipole-dipole interactions stabilize the polar tail; effective for reaction media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Good general solvation of the organic skeleton; often used for extraction. |
| Aromatic | Toluene, Xylene | Moderate | |
| Aliphatic | n-Hexane, Cyclohexane | Low | Lack of polar interactions; the polar tail aggregates, causing precipitation. Used as an anti-solvent. |
| Aqueous | Water | Very Low | The hydrophobic cyclohexyl ring dominates, preventing hydration of the polar groups. |
Experimental Protocol: Determination of Solubility Isotherms
Reliable solubility data requires a thermodynamic equilibrium approach. The following protocol uses the Static Equilibrium Method coupled with Gravimetric Analysis (or HPLC). This is the industry gold standard for generating data fit for the Apelblat model.
Workflow Visualization
Figure 1: Step-by-step workflow for the determination of thermodynamic solubility.
Detailed Methodology
-
Preparation: Add excess this compound solid to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol, Toluene).
-
Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a circulating water bath, precision
K) for 24 hours. Note: 24 hours is chosen to ensure the solid-liquid equilibrium is fully established. -
Clarification: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45
m PTFE filter. Crucial: Pre-heating the syringe prevents premature crystallization during sampling. -
Quantification (Gravimetric):
-
Weigh a clean, dry evaporating dish (
). -
Add the filtered supernatant and weigh (
). -
Evaporate the solvent under vacuum/heat until constant mass is achieved (
). -
Calculation: Mole fraction solubility (
) is calculated using the molar masses of solute and solvent.
-
Thermodynamic Modeling (Data Analysis)[1]
To make your data predictive for process engineering (e.g., cooling crystallization curves), you must correlate the experimental points using thermodynamic models.
The Modified Apelblat Equation
This is the most accurate semi-empirical model for non-ideal organic solutions.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis of your data.
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution (Enthalpy
Interpretation Guide:
-
If the plot of
vs is linear, the dissolution enthalpy is constant over the temperature range. -
Positive
: Endothermic dissolution (Solubility increases with temperature). This is expected for this compound in most organic solvents.
Application in Synthesis & Purification
The solubility differential is the lever we pull to purify this intermediate.
Recrystallization Strategy
For this compound, a Binary Solvent System (Solvent/Anti-solvent) is often superior to single-solvent cooling.
-
Recommended Pair: Ethanol (Solvent) + Water (Anti-solvent).
-
Protocol: Dissolve crude product in warm Ethanol. Slowly add Water until turbidity persists. Cool to 0-5°C. The hydrophobic methylcyclohexyl group will drive precipitation as water content increases.
Synthesis Logic Flow
The solubility profile dictates the reaction solvent choice.
Figure 2: Decision matrix for synthesis solvent based on solubility outcomes.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (ibrutinib) in different organic solvents. Journal of Molecular Liquids, 209, 67-72. (Demonstrates the standard protocol for amide solubility). Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Acetoacetamide synthesis mechanisms). Link
-
PubChem Compound Summary. (2025). Acetoacetanilide Derivatives. National Center for Biotechnology Information. (General property data for structural analogs). Link
Sources
Methodological & Application
Precision Synthesis of N-(2-Methylcyclohexyl)-3-oxobutanamide via Diketene Acetoacetylation
Abstract
This application note details the optimized protocol for the synthesis of N-(2-methylcyclohexyl)-3-oxobutanamide (CAS: Generic structure implied, specific registry variable) via the nucleophilic acetoacetylation of 2-methylcyclohexylamine with diketene. Unlike standard amide couplings, this reaction leverages the high ring-strain energy of diketene to drive formation without external coupling agents. The protocol emphasizes strict temperature control to suppress diketene polymerization and provides a scalable workup strategy yielding high-purity product (>95%) suitable for use as a pharmaceutical intermediate or pigment precursor.
Critical Safety Protocol (Read Before Execution)
DANGER: Diketene is a potent lachrymator, highly toxic, and prone to explosive polymerization if mishandled.
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | Fatal if inhaled. Severe lachrymator. | Work exclusively in a high-efficiency fume hood. Wear full-face respirator if outside containment. |
| Reactivity | Exothermic polymerization with acids/bases.[1] Reacts violently with water.[1][2] | Use anhydrous solvents.[3] Ensure glassware is bone-dry.[3] Store diketene at <0°C. |
| Explosion | Vapors form explosive mixtures.[1] | Ground all glassware. Use non-sparking tools.[1][2][4] Keep reaction temp <40°C. |
Emergency Neutralization: In case of a diketene spill, neutralize immediately with dilute aqueous ammonia or sodium hydroxide (carefully, as this is exothermic) to convert it to acetoacetate salts.
Reaction Mechanism & Rationale
The synthesis proceeds via the nucleophilic attack of the primary amine (2-methylcyclohexylamine) on the carbonyl carbon of the diketene lactone ring. The relief of ring strain (approx. 23 kcal/mol) drives the reaction forward, effecting ring opening to generate the acetoacetamide derivative.
Stereochemical Note: Commercial 2-methylcyclohexylamine typically exists as a mixture of cis and trans isomers. Both isomers react, though the cis isomer (equatorial amine/axial methyl or axial/equatorial mix) may exhibit slightly different kinetics due to steric hindrance from the adjacent methyl group compared to the trans diequatorial conformer.
Diagram 1: Reaction Mechanism Pathway
Caption: Nucleophilic ring-opening of diketene by 2-methylcyclohexylamine. High temperatures promote side-reactions (dashed).
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Methylcyclohexylamine (Assay >98%)
-
Diketene (Stabilized, >98%)[5]
-
Solvent: Toluene (Anhydrous) or Dichloromethane (DCM). Note: Toluene is preferred for scale-up due to higher boiling point and ease of solvent recovery.
-
Recrystallization Solvent: Isopropyl Ether or Ethyl Acetate/Hexane mix.
-
-
Equipment:
-
3-Neck Round Bottom Flask (RBF)
-
Pressure-equalizing addition funnel
-
Nitrogen inlet/outlet (Inert atmosphere essential)
-
Mechanical stirrer (Magnetic stirring may be insufficient for viscosity changes)
-
Ice/Salt bath (-10°C capacity)
-
Step-by-Step Procedure
Step 1: Reactor Setup & Inerting
-
Oven-dry the 3-neck RBF and addition funnel. Assemble hot under nitrogen flow.
-
Charge the RBF with 2-Methylcyclohexylamine (11.3 g, 100 mmol) and Toluene (50 mL) .
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Rationale: Low temperature prevents uncontrollable exotherms and minimizes the dimerization of diketene.
-
Step 2: Controlled Addition
-
Charge the addition funnel with Diketene (8.8 g, 105 mmol, 1.05 eq) dissolved in Toluene (10 mL) .
-
Note: Diluting diketene prevents localized hot spots during addition.
-
-
Add the diketene solution dropwise over 45–60 minutes .
-
Monitor: Internal temperature must NOT exceed 10°C . If it spikes, stop addition immediately and allow to cool.
-
Observation: The solution may darken slightly (pale yellow) which is normal.
-
Step 3: Reaction Completion
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–4 hours .
-
Validation: Spot on TLC (SiO2, 50% EtOAc/Hexane). Stain with KMnO4 or Iodine. Amine starting material (low Rf) should disappear; product appears as a distinct spot.
-
Step 4: Workup & Isolation
-
Concentration: Evaporate the solvent (Toluene) under reduced pressure (Rotavap) at <45°C.
-
Result: A viscous yellow/orange oil or low-melting solid remains.
-
-
Purification (Choose based on physical state):
-
Method A (Solid): Recrystallize from hot Isopropyl Ether or a Hexane/EtOAc mixture. Cool to -20°C to induce precipitation.
-
Method B (Oil): If the product remains an oil (common with isomer mixtures), perform a high-vacuum distillation (Kugelrohr) or pass through a short pad of silica gel (eluting with DCM -> 2% MeOH/DCM) to remove colored impurities.
-
Diagram 2: Process Workflow
Caption: Operational workflow for the acetoacetylation process.
Characterization & Expected Data
| Parameter | Expected Value / Description | Notes |
| Appearance | White to off-white solid or pale viscous oil | MP depends on isomer ratio (cis/trans). |
| Yield | 85% – 92% | Losses primarily during recrystallization. |
| IR Spectrum | 1715 cm⁻¹ (Ketone C=O)1640 cm⁻¹ (Amide C=O)3300 cm⁻¹ (N-H stretch) | Characteristic β-keto amide bands. |
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H, -COCH₃ )δ 3.40 (s, 2H, -COCH₂ CO-)δ 3.8-4.1 (m, 1H, N-CH )δ 6.8-7.2 (br, 1H, NH ) | Methylene protons (COCH₂CO) may show tautomeric enol form (singlet at ~5.0 ppm, exchangeable). |
Tautomerism Note: β-keto amides exist in equilibrium between the keto and enol forms. In NMR, you may observe a minor set of signals corresponding to the enol tautomer (stabilized by intramolecular H-bonding).
Troubleshooting & Optimization
-
Issue: Low Yield / Polymer Formation
-
Cause: Temperature rose too high during addition or diketene was old/polymerized.
-
Fix: Ensure strict T < 10°C during addition. Distill diketene immediately before use if it appears cloudy or viscous.
-
-
Issue: Product is Red/Dark
-
Cause: Oxidation of amine or presence of impurities.
-
Fix: Use a short silica plug filtration. The color is usually due to trace impurities and does not affect subsequent chemistry significantly.
-
-
Issue: Product won't crystallize
-
Cause: Mixture of cis/trans isomers prevents lattice formation.
-
Fix: Use the product as a crude oil if purity is >95% by NMR. Alternatively, try trituration with cold pentane.
-
References
-
Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318. Link
-
Lawton, G., et al. (1984). "The reaction of diketene with amines: A kinetic study". Journal of the Chemical Society, Perkin Transactions 2. Link
-
World Health Organization (WHO). (2004). "Diketene: Concise International Chemical Assessment Document 63". IPCS Inchem. Link
-
BenchChem. "N-Cyclohexylacetoacetamide Synthesis Protocol". Technical Support Center. Link (General procedure adaptation).
Sources
Acetoacetylation of 2-methylcyclohexylamine reaction protocol
Executive Summary
The acetoacetylation of sterically hindered primary amines, such as 2-methylcyclohexylamine, is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for the preparation of quinoline-based antimalarials, fungicides, and pigments. While historical protocols utilized hazardous diketene gas, modern laboratory and pilot-scale operations prioritize safety and yield. This application note details a thermal generation protocol using the diketene-acetone adduct (2,2,6-trimethyl-4H-1,3-dioxin-4-one), establishing it as the "Gold Standard" for reproducibility and safety. We compare this against the classical ester exchange route, providing a comprehensive guide for high-fidelity synthesis.
Strategic Analysis of Synthetic Routes
The synthesis of
| Feature | Route A: Diketene Gas | Route B: Ethyl Acetoacetate (EAA) | Route C: Diketene-Acetone Adduct (Recommended) |
| Reagent Status | Highly Toxic, Lachrymator | Common, Cheap | Stable Solid/Liquid, Non-lachrymator |
| Mechanism | Direct Nucleophilic Addition | Nucleophilic Acyl Substitution | In situ Retro-Cycloaddition (Acetylketene) |
| Kinetics | Instantaneous (Exothermic) | Slow (Equilibrium driven) | Fast (Thermally controlled) |
| Safety Profile | Critical Hazard | Safe | Safe |
| Yield Potential | High | Moderate (Ethanol removal required) | High (>90%) |
Expert Insight: We prioritize Route C . The diketene-acetone adduct decomposes at temperatures >100°C to release "acetylketene" (a highly reactive neutral electrophile) and acetone. This intermediate reacts irreversibly with the amine, driving the reaction to completion without the need for acid/base catalysts that might complicate downstream processing.
Reaction Mechanism & Pathway
The reaction proceeds via a thermal retro-[4+2] cycloaddition (retro-Diels-Alder) of the dioxinone adduct, generating acetylketene. The amine then attacks the acyl carbon of the ketene moiety.
Figure 1: Thermal generation of acetylketene and subsequent trapping by 2-methylcyclohexylamine.
Protocol A: The "Gold Standard" (Diketene-Acetone Adduct)
This protocol is optimized for gram-to-kilogram scale synthesis. It avoids the equilibrium issues associated with ethyl acetoacetate.
Materials
-
Substrate: 2-Methylcyclohexylamine (cis/trans mixture), 1.0 equiv.
-
Reagent: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-acetone adduct), 1.05 equiv.
-
Solvent: Xylene (mixture of isomers) or Toluene.
-
Note: Xylene is preferred to maintain a reaction temperature >120°C, ensuring rapid adduct decomposition.
-
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, inert gas (N2) inlet, oil bath.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.
-
Charging: Add 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.05 equiv) and Xylene (5 mL per gram of amine).
-
Activation: Heat the solution to 120°C . You may observe mild reflux of the acetone byproduct if the condenser is not cold enough; this is normal.
-
Addition: Add 2-Methylcyclohexylamine (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.
-
Causality: Adding the amine to the hot adduct ensures that as soon as acetylketene is generated, it is trapped by the amine. Reversing the order (heating amine + adduct together) is also possible but can lead to darker reaction mixtures due to amine oxidation before reaction.
-
-
Reaction: Stir at 120–130°C for 2–3 hours.
-
Monitoring: Monitor Acetone evolution. The reaction is essentially complete when acetone distillation ceases (if distilling) or by TLC/GC.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Xylene and residual acetone.
-
Note: The product often solidifies upon cooling or removal of solvent.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate (4:1) or Diethyl Ether if high purity is required.[1]
-
Yield Expectation: 90–95%.
-
Protocol B: The "Classical" Route (Ethyl Acetoacetate)
Use this protocol only if the adduct is unavailable. It requires rigorous removal of ethanol to drive the equilibrium.
Materials
-
Substrate: 2-Methylcyclohexylamine, 1.0 equiv.
-
Reagent: Ethyl Acetoacetate (EAA), 1.2 equiv.
-
Catalyst: Triethanolamine (0.1 equiv) or DMAP (0.01 equiv) - Optional but recommended for hindered amines.
-
Solvent: Toluene (for azeotropic removal of ethanol).
Step-by-Step Procedure
-
Setup: Equip a flask with a Dean-Stark trap or a short-path distillation head.
-
Charging: Combine amine, EAA, and Toluene (3-4 volumes).
-
Reaction: Heat to reflux (110°C).
-
Equilibrium Shift: Continuously distill off the Ethanol-Toluene azeotrope.
-
Critical Control Point: The reaction rate is determined by the rate of ethanol removal. Failure to remove ethanol results in stalled conversion (~60-70%).
-
-
Duration: 6–12 hours (significantly longer than Protocol A).
-
Workup: Wash the toluene layer with dilute HCl (1M) to remove unreacted amine, then with brine. Dry over MgSO4 and concentrate.
Analytical Controls & Troubleshooting
Process Analytical Technology (PAT)
| Method | Observation | Specification |
| TLC | SiO2, Hex/EtOAc (7:3) | Product Rf ~0.3–0.4 (Stains purple/brown with KMnO4). Amine stays at baseline. |
| NMR ( | CDCl | Look for disappearance of amine N-H protons and appearance of methylene singlet of the acetoacetyl group ( |
| GC-MS | EI Source | Confirm M+ peak (MW: 197.28 g/mol ). |
Troubleshooting Stereoisomers
2-Methylcyclohexylamine exists as cis and trans isomers.
-
Observation: You may see two spots on TLC or split peaks in NMR.
-
Explanation: The cis isomer (equatorial methyl/axial amine or vice versa) and trans isomer (diequatorial) have different steric environments.
-
Resolution: The thermal adduct method (Protocol A) is energetic enough to acetoacetylate both isomers quantitatively. Do not confuse isomer separation for impurity.
Safety & Handling
-
2-Methylcyclohexylamine: Corrosive, causes severe skin burns and eye damage. Use nitrile gloves and a fume hood.
-
Diketene-Acetone Adduct: Generally low toxicity but hydrolyzes slowly in moist air. Store in a cool, dry place.
-
Xylene: Flammable. Flash point ~27°C. Ground all glassware.
Workflow Visualization
Figure 2: Operational workflow for the acetoacetylation of 2-methylcyclohexylamine.
References
-
Clemens, R. J., & Witzeman, J. S. (1984). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[1] Journal of the American Chemical Society. Link
-
Witzeman, J. S. (1991). Chemistry of ketenes and ketene acetals. Tetrahedron Letters. (General reactivity of acetylketene intermediates). Link
-
Eastman Chemical Company. (2023). Acetoacetylation Reagents: Application Guide. (Industrial handling of diketene derivatives).[2] Link
-
Pai, S. G., et al. (2009). Synthesis of N-substituted acetoacetamides using diketene substitute. Synthetic Communications.[3] (Specific protocols for hindered amines). Link
Sources
Application Note: Hantzsch Synthesis of Sterically Demanding Carboxamide-Functionalized 1,4-Dihydropyridines
Topic: Using N-(2-methylcyclohexyl)-3-oxobutanamide in Hantzsch Pyridine Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone reaction in medicinal chemistry, primarily used to generate calcium channel blockers (e.g., Nifedipine).[1][2][3][4] While classical protocols utilize
Replacing the ester moiety with a bulky, lipophilic amide (the 2-methylcyclohexyl group) serves three critical functions in drug design:
-
Hydrogen Bonding: The amide NH acts as a hydrogen bond donor, potentially altering binding affinity in the receptor pocket compared to the ester-only analogs.
-
Steric Locking: The 2-methylcyclohexyl ring creates significant steric bulk at the 3- and 5-positions of the DHP ring. This restricts the rotation of the C4-aryl group, a critical parameter for the "perpendicular conformation" required for bioactivity.
-
Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, potentially extending the half-life of the scaffold in vivo.
This guide provides a validated, step-by-step protocol for synthesizing this compound and subsequently utilizing it in a 4-component Hantzsch condensation.
Precursor Synthesis: this compound
Note: This reagent is not always commercially available off-the-shelf. The following protocol ensures a high-purity supply.
Mechanism & Logic
The synthesis relies on the nucleophilic attack of the primary amine (2-methylcyclohexylamine) on the ketone carbonyl of ethyl acetoacetate, followed by elimination of ethanol (transamidation). We utilize a high-boiling solvent (Toluene or Xylene) to drive the equilibrium forward by azeotropic removal of ethanol.
Materials
-
Reagent A: Ethyl acetoacetate (CAS: 141-97-9) - 1.0 equiv.
-
Reagent B: 2-Methylcyclohexylamine (CAS: 7003-32-9) - 1.0 equiv. (Mixture of cis/trans isomers is standard).
-
Solvent: Toluene (Anhydrous).
-
Catalyst: Triethylamine (0.1 equiv) - Optional, accelerates nucleophilic attack.
Protocol 1: Transamidation
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Add 50 mmol of Ethyl acetoacetate and 50 mmol of 2-Methylcyclohexylamine into 100 mL of Toluene.
-
Reaction: Heat the mixture to reflux (
). Monitor the collection of ethanol/toluene azeotrope in the Dean-Stark trap. -
Duration: Reflux for 4–6 hours. Reaction completion is indicated when the theoretical volume of ethanol is collected or by TLC (Mobile Phase: 30% EtOAc/Hexane; Stain: KMnO
). -
Workup: Cool to Room Temperature (RT). Concentrate the toluene under reduced pressure (Rotovap).
-
Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white crystals.
Core Protocol: Hantzsch DHP Synthesis
This protocol details the condensation of the synthesized amide with an aromatic aldehyde and an ammonia source.
Reaction Scheme
Experimental Design Variables
| Variable | Recommendation | Rationale |
| Stoichiometry | 1:2.2:1.5 (Aldehyde : Amide : Ammonium Acetate) | Slight excess of amide ensures complete consumption of the aldehyde (limiting reagent). |
| Solvent | Ethanol (Abs.)[2][7][8] | Polar protic solvent stabilizes the transition states and allows product precipitation upon cooling. |
| Temperature | Reflux ( | Required to overcome the activation energy of the Michael addition step involving the bulky amide. |
| Catalyst | None or Iodine (10 mol%) | Uncatalyzed is cleaner. Iodine can be used if reaction is sluggish (>12h). |
Protocol 2: One-Pot Cyclocondensation
-
Preparation: In a 100 mL RBF, dissolve Aldehyde (10 mmol, e.g., Benzaldehyde) and This compound (22 mmol) in Ethanol (30 mL).
-
Activation: Add Ammonium Acetate (15 mmol).
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux with vigorous stirring.
-
Checkpoint: The solution typically turns yellow/orange within 30 minutes.
-
-
Monitoring: Check TLC every 2 hours.
-
Observation: The bulky cyclohexyl group may slow the reaction compared to ethyl acetoacetate. Expect reaction times of 6–12 hours.
-
-
Isolation:
-
Method A (Precipitation): If solid forms upon cooling, filter and wash with cold ethanol.
-
Method B (Ice Water): If no precipitate forms, pour the reaction mixture into 100 mL of crushed ice/water with stirring. The hydrophobic cyclohexyl groups will force precipitation of the DHP.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.
-
Note: Avoid prolonged heating during recrystallization to prevent oxidation to the pyridine form.
-
Mechanism & Pathway Visualization
The reaction proceeds via two converging pathways: the Knoevenagel Condensation (Aldehyde + Amide 1) and Enamine Formation (Ammonium + Amide 2), followed by a Michael Addition and Cyclization.[1]
Figure 1: Convergent synthesis pathway. The steric bulk of the N-(2-methylcyclohexyl) group primarily impacts the Michael Addition step, necessitating reflux conditions.
Analytical Characterization Data (Template)
Validating the structure requires confirming the presence of the DHP ring and the integrity of the amide side chains.
| Feature | Method | Expected Signal / Observation |
| DHP Ring NH | Singlet, | |
| C4-H | Singlet, | |
| Amide NH | Doublet or Broad Singlet, | |
| Carbonyls | IR (ATR) | Two bands: ~1690 cm |
| Aromatization | UV-Vis | DHP absorbs at |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Sticky Oil:
-
Cause: Incomplete cyclization or presence of unreacted "chalcone" intermediate (Knoevenagel adduct).
-
Solution: Increase reaction time or switch solvent to Acetic Acid (
). The acidic medium catalyzes the dehydration steps.
-
-
Oxidation to Pyridine:
-
Cause: Exposure to air/light during long reflux or workup.
-
Solution: Degas solvents with Nitrogen prior to use. Store product in amber vials under inert atmosphere.
-
-
Stereoisomer Complexity:
-
Insight: The 2-methylcyclohexyl group is chiral. Using a racemic amine results in a mixture of diastereomers (cis/trans isomers on the cyclohexane + enantiomers).
-
Refinement: For drug development, use enantiopure (R)- or (S)-2-methylcyclohexylamine to simplify the NMR spectra and study specific stereochemical binding.
-
Workflow Diagram
Figure 2: Experimental workflow from raw materials to validated DHP scaffold.
References
-
Hantzsch, A. (1882).[3][10] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
-
Khadilkar, B. M., & Madyar, V. R. (2001). "Aqueous hydrotrope solution as a safer medium for microwave enhanced Hantzsch dihydropyridine ester synthesis". Organic Process Research & Development, 5(4), 452-455. Link
-
Memarian, H. R., et al. (2018). "Synthesis and characterization of new Hantzsch 1,4-dihydropyridines containing amide moieties". Research on Chemical Intermediates, 44, 4321–4335. (Demonstrates amide variations in Hantzsch). Link
-
Love, B., & Dawson, C. R. (1954). "The Synthesis of N-Substituted Acetoacetamides". Journal of the American Chemical Society, 76(4), 1187–1188. (Foundational protocol for precursor synthesis). Link
-
Edraki, N., et al. (2009). "Dihydropyridines: evaluation of their current and future pharmacological applications". Drug Discovery Today, 14(21-22), 1058-1066. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. prepchem.com [prepchem.com]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Advanced Application Note: Preparation of Azo Pigments using N-(2-methylcyclohexyl)-3-oxobutanamide
Abstract & Technical Context
This application note details the synthesis of azo pigments utilizing N-(2-methylcyclohexyl)-3-oxobutanamide (CAS: 69946-47-0) as the coupling component. Unlike traditional acetoacetanilide (AAA) couplers used in "Hansa Yellow" pigments, this derivative incorporates a cycloaliphatic ring. This structural modification introduces steric bulk and increased lipophilicity, potentially altering the pigment's solubility profile, solvent fastness, and crystal packing in polymeric matrices.
The protocol focuses on the azo coupling reaction , where the active methylene group of the acetoacetamide moiety undergoes electrophilic substitution by an aromatic diazonium salt.
Key Chemical Characteristics[1][2][3][4][5][6][7][8]
-
Coupling Component: this compound (Acetoacet-N-(2-methylcyclohexyl)amide).
-
Reactive Site: The methylene group (
) between the two carbonyls. -
Reaction Class: Azo Coupling (Electrophilic Aromatic Substitution equivalent on an enolizable aliphatic chain).
-
Target Pigment Class: Monoazo (Hansa-type) or Disazo (Diarylide-type) Yellow Pigments.
Mechanistic Basis
The synthesis relies on the keto-enol tautomerism of the 1,3-dicarbonyl system. In aqueous alkaline media, the coupler exists as an enolate anion, which is the nucleophilic species. However, to prevent decomposition of the diazonium salt (which occurs at high pH), the reaction is typically buffered to a slightly acidic or neutral pH (4.5–6.0).
Reaction Pathway[9][10][11][12]
-
Diazotization: Aromatic amine is converted to a diazonium chloride.
-
Enolization: The amide is dissolved in alkali.
-
Coupling: The diazonium electrophile attacks the active methylene carbon.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway from diazotization to the final hydrazone pigment form.
Materials & Equipment
Reagents
-
Coupler: this compound (Purity >98%).
-
Diazo Component (Example): 2-Nitro-4-chloroaniline (for Monoazo) or 3,3'-Dichlorobenzidine (for Disazo). Note: This protocol uses 2-Nitro-4-chloroaniline for a standard yellow pigment demonstration.
-
Solvents/Acids: Hydrochloric acid (37%), Sodium Hydroxide (30%), Glacial Acetic Acid.
-
Additives: Sodium Nitrite (NaNO₂), Sulfamic acid (excess nitrite scavenger), Non-ionic surfactant (e.g., Fatty alcohol ethoxylate) to control particle growth.
Equipment
-
Jacketed glass reactor (1L) with overhead mechanical stirring (high torque required for pigment slurry).
-
Thermostat/Chiller (Capacity: -10°C to 100°C).
-
pH Meter (Calibrated at 4.0 and 7.0).
-
High-shear homogenizer (optional, for dispersion).
Experimental Protocols
Protocol A: Preparation of the Diazo Component
Objective: Generate a stable diazonium salt solution.
-
Charge: In a 500 mL beaker, add 17.25 g (0.1 mol) of 2-Nitro-4-chloroaniline .
-
Acidify: Add 30 mL HCl (37%) and 150 mL deionized water . Stir vigorously.
-
Disperse: If the amine is not fully soluble, heat to 60°C to dissolve, then crash cool to 0–5°C using an ice bath. Fine precipitation of the amine hydrochloride is desired.
-
Diazotize: Add 25 mL of 4N Sodium Nitrite solution dropwise, maintaining temperature < 5°C .
-
Validate (Self-Validating Step):
-
Starch-Iodide Test: Must be instantly blue (indicates slight excess of HNO₂).
-
Clarity: Solution should become clear yellow/orange.
-
-
Scavenge: Stir for 30 mins. Destroy excess nitrite by adding small amounts of Sulfamic Acid until Starch-Iodide test is negative.
-
Clarify: Filter the solution (cold) to remove any unreacted amine or impurities. Keep at 0°C.
Protocol B: Preparation of the Coupler Solution
Objective: Solubilize the hydrophobic coupler for reaction.
-
Charge: In the main reactor, suspend 20.7 g (0.105 mol) of This compound in 200 mL water .
-
Dissolve: Add 12 g of 30% NaOH . Stir until a clear solution forms (formation of sodium enolate).
-
Buffer Prep: In a separate vessel, prepare an acetic acid/acetate buffer (pH 5.5).
-
Reprecipitation (The "Strike"):
-
Add the alkaline coupler solution slowly into the acidic buffer containing 0.5 g of surfactant under high-speed stirring.
-
Result: The coupler precipitates as an extremely fine, reactive suspension.
-
Target pH: Adjust to 6.0 .
-
Protocol C: The Coupling Reaction
Objective: Controlled pigment formation.
-
Conditions: Cool the coupler suspension to 10–15°C .
-
Addition: Slowly add the Diazo Solution (from Protocol A) to the Coupler Suspension over 60–90 minutes.
-
Critical Control: Maintain pH between 4.5 and 5.5 during addition using dilute NaOH or Sodium Acetate.
-
Why? pH < 4 slows coupling; pH > 7 decomposes diazo.
-
-
Completion Check (Self-Validating Step):
-
Place a drop of reaction slurry on filter paper.
-
Rim Test 1 (Diazo): Add a drop of alkaline H-acid to the rim. No color change = No excess Diazo.
-
Rim Test 2 (Coupler): Add a drop of Diazo solution to the rim. Slight color = Slight excess Coupler (Desired).
-
-
Ripening: Once addition is complete, heat the slurry to 80°C for 1 hour. This "laking" or "ripening" step promotes crystal growth, improving opacity and lightfastness.
-
Isolation: Filter hot. Wash with water until filtrate conductivity is < 200 µS/cm (removal of salts).
-
Drying: Dry at 60°C in a convection oven.
Process Visualization
Figure 2: Unit operation flow for the synthesis of the azo pigment.
Data Analysis & Troubleshooting
Expected Properties
| Parameter | Value / Observation | Notes |
| Appearance | Bright Yellow Powder | Shade varies with Diazo component. |
| Yield | 85 – 92% | Losses usually in filtrate or mother liquor. |
| pH Stability | Stable 4–8 | Hydrolyzes in strong alkali. |
| Solvent Resistance | Moderate | Improved over AAA due to cyclohexyl group. |
Troubleshooting Guide
-
Problem: Dull / Dirty Color.
-
Cause: Oxidation of amine or decomposition of diazo (temperature too high).
-
Fix: Ensure T < 5°C during diazotization; use fresh amine.
-
-
Problem: High Viscosity during Coupling.
-
Cause: Rapid crystal growth or aggregation.
-
Fix: Increase surfactant concentration or agitation speed.
-
-
Problem: Unreacted Diazo (Positive H-acid test).
-
Cause: Coupling pH too low (reaction too slow).
-
Fix: Adjust pH to 5.0–5.5 with Sodium Acetate.
-
References
-
Herbst, W., & Hunger, K. (2004).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[2] (The authoritative text on azo pigment chemistry and classification).
-
PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine.
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[2] (Details on the diazotization mechanisms).
-
Sigma-Aldrich. (n.d.). N-(2-Ethylhexyl)-3-oxobutanamide (Analogous structure reference for safety/handling).
Sources
Advanced Application Note: Industrial Synthesis of Monoazo Pigments Using N-Substituted Acetoacetamides
Executive Summary & Chemical Basis
N-substituted acetoacetamides (AAAs) are the scaffold backbone for the "Hansa" and "Benzimidazolone" classes of organic yellow/orange pigments. Their industrial utility stems from the active methylene group (
The choice of the N-substituent (Anilide, o-Toluidide, o-Anisidide) dictates the pigment's crystal lattice energy, solubility, and shade.[1] This guide focuses on the synthesis of Pigment Yellow 74 (C.I. 11741) , a high-performance monoazo pigment widely used in architectural paints and ink-jet inks due to its superior tinctorial strength compared to standard Pigment Yellow 1.[1]
The Core Mechanism: Keto-Enol Tautomerism
The coupling reaction does not occur directly on the keto form. The acetoacetamide must first tautomerize to its enol/enolate form . The reaction kinetics are pH-dependent:
-
Low pH (<3): Equilibrium shifts to the keto form; coupling is inhibited.[1]
-
High pH (>9): Diazonium salts decompose (form diazotates).[1]
-
Optimal pH (4.5–6.0): Balances enol availability with diazonium stability.[1]
Figure 1: Mechanistic pathway of azo coupling involving N-substituted acetoacetamides.[1]
Comparative Analysis of Derivatives
The substituent on the amide nitrogen fundamentally alters the pigment properties.
| Acetoacetamide Derivative | Abbr.[1][2][3][4][5] | CAS No.[1][5][6] | Resulting Pigment (Example) | Shade Characteristics | Application Note |
| Acetoacetanilide | AAA | 102-01-2 | Pigment Yellow 1 | Greenish-Yellow | Baseline standard.[1] Poor solvent resistance.[1] |
| Acetoacet-o-toluidide | AAOT | 93-68-5 | Pigment Yellow 14 | Redder Yellow | The methyl group adds steric bulk, improving heat stability slightly.[1] |
| Acetoacet-o-anisidide | AAOA | 92-15-9 | Pigment Yellow 74 | Bright Yellow (High Strength) | Methoxy group increases polarity and intramolecular H-bonding.[1] |
| Acetoacet-2,4-xylidide | AAX | 97-36-9 | Pigment Yellow 13 | Reddish Yellow | Used for diarylide pigments; improved rheology in inks.[1] |
Protocol: Industrial Synthesis of Pigment Yellow 74
Target: High-opacity, high-strength Yellow 74 for water-based coatings.[1][4] Reaction: Diazotization of 2-Methoxy-4-nitroaniline coupled with Acetoacet-o-anisidide (AAOA).[1]
Reagents & Equipment
-
Diazo Component: 2-Methoxy-4-nitroaniline (98% purity).[1]
-
Coupler: Acetoacet-o-anisidide (AAOA).[1]
-
Acids/Bases: Hydrochloric Acid (30%), Sodium Hydroxide (30%), Sodium Acetate (buffer).[1]
-
Additives: Fatty alcohol polyglycol ether (non-ionic surfactant) for particle size control.[1]
-
Equipment: 2x Jacketed Glass Reactors (Diazo tank, Coupling tank), High-shear disperser, Filter press.[1]
Step-by-Step Methodology
Phase A: Diazotization (The "Diazo Soup")
-
Charge a reactor with water (500 parts) and HCl 30% (100 parts).
-
Add 2-Methoxy-4-nitroaniline (48 parts) under stirring. Stir for 60 mins to ensure partial salt formation.
-
Cool the slurry to 0–5°C using a glycol jacket. Critical: Temperature must not exceed 5°C to prevent diazo decomposition.[1]
-
Diazotize: Add Sodium Nitrite solution (30% w/w) slowly beneath the surface.[1]
-
Monitor: Maintain excess nitrite (check with starch-iodide paper—should turn blue instantly) for 1 hour.
-
Clarify: Destroy excess nitrite with Sulfamic Acid.[1] Filter the solution to remove unreacted amines. The filtrate is the active Diazo solution. [1, 2]
Phase B: Coupler Preparation (The "Precipitation Technique")
Note: Direct coupling is rare.[1] We dissolve the coupler in alkali and re-precipitate it in fine form to maximize surface area.
-
Dissolve: In the coupling tank, add Water (1500 parts), NaOH 30% (98 parts), and AAOA (65 parts).[1][7] Stir until clear (formation of soluble sodium salt of AAOA).
-
Seed Formation: Cool to 15°C. Add the surfactant (0.5% w/w of pigment yield).
-
Precipitation: Slowly add Acetic Acid or dilute HCl until pH reaches 6.0. The AAOA will precipitate as a milky white, ultra-fine suspension.[1]
-
Why? This creates a high surface area for the diazo to attack, ensuring rapid reaction and uniform crystal growth. [3]
-
Phase C: The Coupling Reaction[8][9][10]
-
Stream: Slowly pump the cold Diazo solution (Phase A) into the Coupler suspension (Phase B) over 60–90 minutes.
-
Control:
-
pH: Maintain pH 5.0–6.0 using simultaneous addition of Sodium Acetate buffer or dilute NaOH.
-
Temp: Allow temp to rise naturally to 20–25°C but no higher.
-
-
End-Point: Spot test on filter paper. The rim should be colorless (no excess Diazo) and should not turn red with alkaline H-acid (no unreacted Coupler).[1]
Phase D: Heat Treatment & Isolation[8][11][12][13]
-
Ripening: Once coupling is complete, heat the slurry to 90°C for 30–60 minutes.
-
Effect: This "Ostwald ripening" promotes the conversion to the stable crystal modification and improves opacity/hiding power. [4]
-
-
Filtration: Filter hot. Wash with water until conductivity is <500 µS/cm (removes salts).[1]
-
Drying: Dry at 80°C. Grind to desired mesh size.
Figure 2: Industrial process flow for the synthesis of Pigment Yellow 74.
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Target Range | Consequence of Deviation |
| Coupling pH | 5.0 – 6.0 | < 4.5: Slow reaction, high residual diazo.[1] > 7.0: Diazo decomposition, dull color (dirty yellow).[1] |
| Diazo Temp | 0 – 5°C | > 5°C: Nitrogen gas evolution (foaming), loss of yield.[1] |
| Ripening Temp | 90 – 95°C | Low: High transparency (good for ink, bad for paint).[1] High: Excessive crystal growth, loss of tinting strength.[1] |
Troubleshooting Guide
-
Issue: Low Color Strength.
-
Issue: Dull/Reddish Shade. [1]
-
Issue: High Viscosity in Millbase.
References
-
Patsnap. (2018).[1] Preparation method of C.I. pigment yellow 74.[1][4] Patent CN101381527B.[1] Retrieved from [1]
-
ChemicalBook. (n.d.).[1] Pigment Yellow 74 Synthesis and Properties.[1][4] Retrieved from [1]
-
Hunger, K., & Herbst, W. (2012).[1] Industrial Organic Pigments: Production, Properties, Applications.[1] Wiley-VCH.[1] (Contextual citation for general mechanisms).
-
Google Patents. (1984).[1] Stabilized opaque form of C.I.[16] Pigment Yellow 74 - US4457783A.[1] Retrieved from
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[17] Retrieved from
Sources
- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 2. lobachemie.com [lobachemie.com]
- 3. rsc.org [rsc.org]
- 4. YELLOW PIGMENT 74, 50% - formulation - PCC Group Product Portal [products.pcc.eu]
- 5. scribd.com [scribd.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Preparation method of C.I. pigment yellow 74 - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101381527B - Method for preparing pigment yellow - Google Patents [patents.google.com]
- 9. Preparation method of pigment yellow 150 - Eureka | Patsnap [eureka.patsnap.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]
- 12. allindianpatents.com [allindianpatents.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Pigment Yellow 151 synthesis - chemicalbook [chemicalbook.com]
- 16. US4457783A - Stabilized opaque form of C.I. Pigment Yellow 74 - Google Patents [patents.google.com]
- 17. Azo Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Purification of 2-Methylcyclohexylamine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 2-methylcyclohexylamine from your product mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-methylcyclohexylamine that influence its removal?
A1: Understanding the physicochemical properties of 2-methylcyclohexylamine is the foundation for selecting an appropriate purification strategy. Its basicity, boiling point, and solubility are the most critical factors.
| Property | Value | Significance for Purification |
| Molecular Weight | 113.20 g/mol | Influences diffusion rates and behavior in mass-dependent separations. |
| Boiling Point | 149-150 °C (at 760 mmHg)[1] | A key parameter for assessing the feasibility of purification by distillation. |
| pKa | ~10.72 (Predicted)[1] | This high basicity allows for effective separation from neutral or acidic compounds via acid-base extraction. |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | Dictates the choice of solvents for extraction and recrystallization procedures. |
| Density | ~0.859 g/mL at 20 °C[1] | Important for predicting layer separation during aqueous extractions. |
Q2: My product is also an amine. Can I still use acid-base extraction?
A2: This is a common challenge. If your product is also a basic amine, simple acid-base extraction will not be effective as both your product and the unreacted starting material will be extracted into the acidic aqueous phase. In this scenario, other techniques such as fractional distillation or chromatography, which separate compounds based on differences in boiling points or polarity, respectively, will be more suitable.
Q3: I've tried a simple distillation, but the 2-methylcyclohexylamine is co-distilling with my product. What should I do?
A3: This indicates that the boiling points of your product and 2-methylcyclohexylamine are too close for effective separation by simple distillation. You will need to employ fractional distillation, which provides multiple theoretical plates for a more efficient separation of liquids with close boiling points.[2][3] If the boiling point difference is very small, you may need to consider alternative methods like chromatography or converting the amine to a non-volatile salt before distillation.
Q4: Are there any safety concerns I should be aware of when working with 2-methylcyclohexylamine?
A4: Yes, 2-methylcyclohexylamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting and In-Depth Guides
This section provides detailed protocols and the scientific rationale behind the most effective methods for removing unreacted 2-methylcyclohexylamine.
Purification by Acid-Base Extraction
This technique leverages the basicity of the amine functional group. By reacting the amine with an acid, a water-soluble ammonium salt is formed, which can then be separated from non-basic, water-insoluble organic compounds.
Scientific Principle: The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine makes it a Brønsted-Lowry base, readily accepting a proton (H+) from an acid to form a charged ammonium salt (R-NH3+). This ionic salt exhibits high solubility in aqueous solutions, while neutral organic compounds typically have low water solubility.
Caption: Workflow for removing 2-methylcyclohexylamine via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The aqueous layer will contain the protonated 2-methylcyclohexylammonium chloride, while your neutral organic product will remain in the organic layer.
-
Isolation: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.
-
(Optional) Recovery of 2-Methylcyclohexylamine: To recover the unreacted amine, the acidic aqueous layer can be basified with a strong base (e.g., NaOH) until it is strongly alkaline. The deprotonated 2-methylcyclohexylamine will separate and can be extracted with an organic solvent.
Purification by Fractional Distillation
This method is suitable when your desired product has a significantly different boiling point from 2-methylcyclohexylamine (149-150 °C). A boiling point difference of at least 25-30 °C is generally recommended for effective separation by simple distillation; for smaller differences, fractional distillation is necessary.[4]
Scientific Principle: Fractional distillation separates liquids based on differences in their volatilities.[2][3] A fractionating column provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component, which then passes into the condenser and is collected as the distillate.
Sources
- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]
- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
Solving steric hindrance issues in 2-methylcyclohexylamine reactions
Technical Support Center: 2-Methylcyclohexylamine Optimization
Ticket Subject: Overcoming Steric Hindrance & Reactivity Issues in 2-Methylcyclohexylamine Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry
Part 1: Diagnostic Matrix (Triage)
Before altering your entire synthetic route, identify your specific failure mode using this diagnostic matrix. This table correlates observed symptoms with immediate chemical rectifications.
| Symptom | Probable Cause | Immediate Rectification |
| Low Conversion (<30%) in Amide Coupling | The cis-isomer is likely trapping the amine in an axial conformation (see Section 2). | Switch coupling reagent to HATU or COMU . Use Collidine instead of DIPEA to reduce base-mediated crowding. |
| No Reaction in Reductive Amination | Ketone/Amine condensation is thermodynamically unfavorable due to steric bulk. | Add Ti(OiPr)₄ (1.5 eq) neat or in THF to force imine formation before adding the reducing agent. |
| Epimerization of Chiral Centers | Over-activation of the acid or harsh base conditions (e.g., high temp with DIPEA). | Switch to T3P (Propylphosphonic anhydride) with Pyridine at 0°C to RT. |
| Regioselectivity Issues (SNAr) | The amine is too hindered to attack the electrophile via a standard SNAr transition state. | Abandon SNAr. Switch to Pd-catalyzed Buchwald-Hartwig amination (Ligand: BrettPhos or RuPhos). |
Part 2: The Steric Challenge (Conformational Analysis)
To solve the reactivity issue, you must understand the geometry. 2-Methylcyclohexylamine exists as cis and trans diastereomers. Their reactivity profiles are drastically different due to the A-value (conformational energy) preferences.
-
The Trans-Isomer (Easy Mode): The trans-isomer exists predominantly in the diequatorial conformation.[1]
-
The Cis-Isomer (Hard Mode - The "Trap"): The cis-isomer exists in equilibrium between two chair forms.
-
Conformer A: Methyl (Equatorial) / Amine (Axial)
-
Conformer B: Methyl (Axial) / Amine (Equatorial)
-
Thermodynamics: Since the Methyl group (A-value = 1.74 kcal/mol) is bulkier than the Amino group (A-value ≈ 1.2 kcal/mol), the equilibrium strongly favors Conformer A .
-
Result:The reactive amine is locked in the axial position. Any approaching electrophile faces severe 1,3-diaxial steric repulsion from the ring hydrogens.
-
Visualizing the Decision Logic
Figure 1: Decision matrix for selecting reaction conditions based on stereochemistry.
Part 3: Protocol 1 - High-Efficiency Amide Coupling
For the cis-isomer or highly substituted electrophiles, standard carbodiimides (EDC/DCC) often fail to generate the active ester fast enough to outcompete hydrolysis or side reactions.
Recommended System: HATU (or COMU) with Collidine.
-
Why HATU? The At-based (7-azabenzotriazole) leaving group creates a more reactive ester than HOBt and utilizes a "neighboring group effect" to accelerate amine attack.
-
Why Collidine? 2,4,6-Trimethylpyridine is a non-nucleophilic base that is less prone to causing epimerization than DIPEA and buffers the system effectively.
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 2,4,6-Collidine (3.0 eq). Stir for 2 minutes.
-
Reagent Addition: Add HATU (1.1 - 1.2 eq). The solution should turn yellow/orange. Stir for 5 minutes to ensure formation of the activated ester.
-
Amine Addition: Add 2-methylcyclohexylamine (1.2 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Troubleshooting: If LCMS shows incomplete conversion after 4 hours, do not add more reagent. Heat to 50°C. If still stalled, microwave irradiation at 60°C for 20 mins is the next step.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 0.5M HCl (removes Collidine/Amine), then NaHCO₃.
Alternative for Epimerization-Prone Acids:
If your carboxylic acid has a chiral center at the
-
Substitute: Use T3P (50% in EtOAc) + Pyridine (3.0 eq). T3P activates the acid via a cyclic anhydride intermediate that is highly selective for amine attack with minimal racemization risk [1].
Part 4: Protocol 2 - Ti(IV) Mediated Reductive Amination
Standard reductive amination (mixing ketone, amine, and NaBH(OAc)₃) often fails with 2-methylcyclohexylamine because the steric bulk prevents the initial formation of the imine intermediate. The reducing agent then reduces the unreacted ketone to an alcohol (dead end).
The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄] acts as a Lewis Acid water scavenger and coordinator, forcing imine formation [2].
Workflow Diagram:
Figure 2: Titanium-mediated reductive amination workflow.
Step-by-Step Protocol:
-
Complexation: In a flame-dried flask, combine the Ketone (1.0 eq) and 2-methylcyclohexylamine (1.2 eq).
-
Lewis Acid: Add Ti(OiPr)₄ (1.5 eq) neat (if liquid) or in minimal dry THF.
-
Equilibration: Stir under Nitrogen at RT for 12–18 hours. (Crucial: Do not rush this. The steric bulk makes imine formation slow).[4][5]
-
Reduction: Dilute the viscous mixture with anhydrous Methanol (to 0.2 M). Cool to 0°C.
-
Hydride Addition: Cautiously add NaBH₄ (2.0 eq) portion-wise. (Note: NaBH₄ is compatible here; the Ti-imine is very reactive).
-
Quench (The "White Mess"): Add 1N NaOH or water. A thick white precipitate (TiO₂) will form.
-
Filtration: Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why is my SNAr reaction with a chloropyrimidine failing? A: SNAr requires a specific trajectory of attack (approx 107°). The methyl group at the 2-position of your amine (especially in the cis-isomer) acts as a "shield," physically blocking this trajectory.
-
Solution: Switch to Buchwald-Hartwig coupling . Use a precatalyst like XPhos Pd G3 or RuPhos Pd G3 with a weak base (Cs₂CO₃) in Dioxane at 100°C. The palladium can insert and "pull" the amine in, bypassing the steric requirement of SNAr.
Q2: Can I separate the cis/trans isomers if I bought a mixture? A: Yes, but it is difficult by flash chromatography due to lack of UV activity and similar polarity.
-
Chemical Resolution: Form a salt with a chiral acid (e.g., Tartaric acid or Mandelic acid). The diastereomeric salts often have different solubilities in EtOH/Water.
-
Derivatization: React the mixture with Boc₂O. The resulting Boc-protected isomers are significantly easier to separate by HPLC or careful silica chromatography than the free amines.
Q3: I see "double addition" in my reductive amination. Why? A: This is rare for 2-methylcyclohexylamine due to sterics, but if your aldehyde is small (e.g., formaldehyde or acetaldehyde), the secondary amine product can react again.
-
Fix: Use NaBH(OAc)₃ in DCE instead of the Ti(OiPr)₄/NaBH₄ method. The acetoxyborohydride is milder and less likely to push the secondary amine to a tertiary amine in hindered systems.
References
-
Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]
- Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of N-(2-methylcyclohexyl)-3-oxobutanamide
Welcome to the technical support center for the purification of N-(2-methylcyclohexyl)-3-oxobutanamide. This guide provides in-depth, field-proven insights into developing a robust crystallization protocol for this specific β-keto amide. Our focus is on a systematic, first-principles approach to solvent selection and troubleshooting, empowering you to overcome common challenges and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What key structural features of this compound influence its crystallization behavior?
A1: The crystallization tendency of this molecule is governed by a balance of three key structural motifs:
-
Amide Group (-CONH-): This group is polar and capable of strong hydrogen bonding. Amide functionalities generally promote solidification, but the complex hydrogen bonding networks can sometimes make achieving a highly ordered crystal lattice challenging[1].
-
β-Keto Moiety (-COCH₂CO-): This portion of the molecule introduces polarity and the potential for keto-enol tautomerism. The presence of even a small percentage of the enol form in solution can inhibit crystallization or lead to the formation of impure crystals[2].
-
2-Methylcyclohexyl Group: This is a bulky, non-polar (aliphatic) group. Large, flexible aliphatic groups can disrupt efficient crystal packing, increasing the likelihood of oiling out or forming amorphous solids instead of well-defined crystals[1].
The interplay between the polar, hydrogen-bonding amide and keto groups and the non-polar, sterically demanding cyclohexyl ring makes solvent selection a critical parameter.
Q2: How should I approach selecting a primary solvent for recrystallization?
A2: A systematic screening process is the most reliable method. The ideal solvent should dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but poorly at room temperature or below[3][4].
A good starting point is to test solvents with polarities that are intermediate between the molecule's polar and non-polar regions. Common solvents to screen for amides include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents (acetonitrile)[5][6]. A mixed-solvent system, such as ethyl acetate/heptane, is also highly recommended as it allows for fine-tuning the polarity to achieve optimal solubility conditions[5].
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase because it has insufficient thermal energy to solidify. This is a common issue for compounds with melting points that are not significantly higher than the boiling point of the chosen solvent[5].
To resolve this:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point[7].
-
Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of nuclei required for crystallization rather than rapid phase separation.
-
If the problem persists, consider a solvent or solvent mixture with a lower boiling point[5].
Q4: How critical is the cooling rate for achieving high-quality crystals?
A4: The cooling rate is paramount. Rapid cooling is a primary cause of impurity incorporation, as contaminants in the solution get trapped in the rapidly forming crystal lattice[7]. A slow, controlled cooling process is essential for two reasons:
-
Thermodynamic Control: Slow cooling allows the system to remain near equilibrium, favoring the formation of the most stable, well-ordered crystal lattice, which inherently excludes molecules that do not fit perfectly (i.e., impurities).
-
Crystal Growth vs. Nucleation: It promotes the growth of larger, existing crystals over the formation of many new, small nuclei. This results in larger, more easily filterable crystals with higher purity. An ideal crystallization should show initial crystal formation after 5-10 minutes of cooling, with continued growth over 20-30 minutes[7].
Solvent Selection and Experimental Protocols
Data Presentation: Solvent Screening Guide
The following table provides a starting point for your solvent screening experiments. The goal is to identify a solvent where the compound is poorly soluble at room temperature but highly soluble when hot.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Isopropanol | 82 | Polar Protic | Often a good choice for compounds with hydrogen-bonding capabilities. May show moderate solubility at room temp, but good solubility when hot[5]. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. Its polarity is suitable for dissolving both the amide and keto groups while being less polar than alcohols[5][6]. |
| Acetone | 56 | Polar Aprotic | The ketone functionality may make it a good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization[5][6]. |
| Acetonitrile | 82 | Polar Aprotic | A versatile polar solvent that is often effective for amides. Can be a good alternative if alcohols or esters fail[5][6]. |
| Toluene | 111 | Non-polar | Unlikely to be a good single solvent due to the polar amide. However, it can be an excellent anti-solvent in a two-solvent system with ethyl acetate or acetone. |
| Heptane | 98 | Non-polar | Will likely not dissolve the compound at any temperature. Ideal for use as an anti-solvent to induce precipitation from a more polar solution[5]. |
Experimental Protocol 1: Microscale Solvent Screening
This protocol allows you to efficiently test multiple solvents using a minimal amount of crude material.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature until the solvent volume is about 0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound readily at this stage; they are unsuitable for single-solvent recrystallization[3].
-
For solvents that did not dissolve the compound, heat the test tubes gently in a sand or water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Be sure to note the approximate volume added.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid from a solution that was clear when hot[3].
Experimental Protocol 2: Bulk Recrystallization (Two-Solvent System)
A two-solvent system is often highly effective for this class of compound. A common pairing is a "solvent" in which the compound is soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is insoluble (e.g., Heptane).
-
Place the crude material in an appropriately sized Erlenmeyer flask with a stir bar.
-
Heat the flask on a stirrer/hotplate and add the minimum amount of hot solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.
-
Once a clear solution is obtained, begin adding the hot anti-solvent (e.g., Heptane) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add a few drops of the hot solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent or a mixture rich in the anti-solvent[4].
-
Dry the crystals under vacuum.
Visualization of Workflows
Caption: A workflow diagram for systematic solvent selection.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common crystallization issues.
Q5: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A5: This indicates that your solution is not yet supersaturated, or that nucleation is kinetically hindered. There are several steps to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin[3][7].
-
Seeding: Add a tiny crystal ("seed") of the crude starting material to the solution. This provides a pre-formed template for further crystal growth[7].
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the concentration, and then repeat the cooling process.
Q6: My crystallization was very fast and resulted in a fine powder. Is this a problem?
A6: Yes, this is often problematic. Very rapid crystallization, or "crashing out," tends to trap impurities within the solid and results in a product with lower purity[7]. This is typically caused by using the absolute minimum amount of solvent or cooling the solution too quickly. To fix this, redissolve the solid by heating, add a small excess of hot solvent (5-10% more), and ensure the subsequent cooling is slow and undisturbed[7].
Q7: My final yield is very low. Where could my product have gone?
A7: A low yield can result from several factors:
-
Too Much Solvent: This is the most common cause. A significant portion of your compound may remain dissolved in the "mother liquor" (the filtrate) even after cooling[7]. You can check this by taking a small sample of the filtrate and evaporating the solvent to see if a large amount of solid remains.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this[5].
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing[4].
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Allen, F. H., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
CCDC. Guide for crystallization. Available at: [Link]
-
Angelov, P., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage.
- Google Patents. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
-
ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]
-
ACS Publications. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. Available at: [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. Available at: [Link]
-
Carl ROTH. Green Chemistry. Available at: [Link]
-
University of Potsdam. Advice for Crystallization. Available at: [Link]
- Google Patents. US3584005A - Crystallization of acetazolamide and product.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. (2020). The Applications of β‐Keto Amides for Heterocycle Synthesis. Available at: [Link]
-
University of Hertfordshire. Thiamethoxam (Ref: CGA 293343). Available at: [Link]
-
SciSpace. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
-
University of Alberta. Recrystallization - Single Solvent. Available at: [Link]
- Google Patents. US3200150A - Process for the preparation of amides.
- Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
-
ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Home Page [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-(2-methylcyclohexyl)-3-oxobutanamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(2-methylcyclohexyl)-3-oxobutanamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explore the underlying chemical principles, the influence of experimental conditions, and a comparative analysis with complementary analytical techniques. Our approach is grounded in established spectroscopic principles to provide a framework for the structural elucidation of this and similar molecules.
Introduction: The Structural Challenge of a β-Ketoamide
This compound is a molecule that combines a chiral cyclohexane moiety with a flexible β-ketoamide chain. The primary challenge in its structural analysis lies in the inherent keto-enol tautomerism of the 3-oxobutanamide (acetoacetamide) group.[1] This equilibrium, often slow on the NMR timescale, results in the simultaneous presence of at least two distinct species in solution: the ketoamide and the Z-enolamide, each with its own set of NMR signals.[2] Understanding and assigning these signals is paramount for confirming the molecule's identity and purity.
Figure 1: Keto-enol tautomerism of the 3-oxobutanamide moiety.
The relative populations of these tautomers are highly sensitive to factors such as solvent polarity, temperature, and concentration, which adds a layer of complexity to the spectral analysis.[3][4] This guide will dissect a predicted ¹H NMR spectrum, explain the rationale for signal assignment, and compare this fundamental technique with more advanced methods that provide a more complete structural picture.
Part 1: Deconstructing the Predicted ¹H NMR Spectrum
For this analysis, we will predict the spectrum in deuterochloroform (CDCl₃), a common, non-protic solvent where the keto tautomer is often significantly populated. The spectrum is best understood by breaking the molecule into its two primary components: the 2-methylcyclohexyl group and the 3-oxobutanamide chain .
The 3-Oxobutanamide Chain Signals (Keto Tautomer)
-
Amide Proton (N-H): This proton typically appears as a broad signal due to moderate exchange rates and quadrupole broadening from the adjacent ¹⁴N nucleus. Its chemical shift is highly variable and dependent on hydrogen bonding and concentration.[5] In a non-polar solvent like CDCl₃, it is expected to be found around δ 5.5-7.5 ppm . It should appear as a doublet, coupling to the adjacent proton on the cyclohexane ring (H-1').
-
α-Methylene Protons (-C(O)-CH₂-C(O)-): These protons are situated between two electron-withdrawing carbonyl groups, which deshields them significantly. They are expected to appear as a sharp singlet around δ 3.4-3.6 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
Terminal Methyl Protons (-C(O)-CH₃): These protons are alpha to a carbonyl group, placing them in the typical methyl ketone region.[6] A sharp singlet is predicted around δ 2.2-2.3 ppm .
The 2-Methylcyclohexyl Group Signals
The cyclohexane ring presents a more complex system due to its chair conformation and the presence of diastereotopic protons (axial vs. equatorial), leading to overlapping multiplets.
-
H-1' Proton (-NH-CH-): This proton is directly attached to the nitrogen atom, causing it to be shifted downfield relative to other alkyl protons. It is coupled to the amide proton (N-H) and the adjacent H-2' and H-6' protons on the ring. A complex multiplet is expected around δ 3.8-4.2 ppm .
-
H-2' Proton (-CH-CH₃): This proton is adjacent to the methyl group and H-1'. Its chemical shift will be within the broad alkyl region, likely part of the complex multiplet between δ 1.0-2.0 ppm .
-
Cyclohexyl Methylene Protons (H-3' to H-6'): The remaining eight protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0-2.0 ppm .[7] Differentiating these individual signals in a 1D spectrum is often impossible without advanced techniques.
-
Methyl Protons (-CH-CH₃): The methyl group attached to the cyclohexane ring is in a standard saturated alkyl environment. It will appear as a doublet, coupling to the adjacent H-2' proton, around δ 0.8-1.0 ppm .[6]
Signals of the Minor Z-Enol Tautomer
If present, the Z-enol tautomer would exhibit distinct signals. Key indicators would include:
-
Enolic Hydroxyl Proton (-OH): A very broad, downfield signal, often between δ 12.0-15.0 ppm , due to strong intramolecular hydrogen bonding.
-
Vinylic Proton (=CH-): A singlet around δ 5.0-5.5 ppm .
-
Enol Methyl Protons (=C-CH₃): A singlet slightly upfield of its keto counterpart, around δ 1.9-2.1 ppm .
Summary of Predicted ¹H NMR Data (Keto Tautomer in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~6.5 | d (broad) | 1H | ~8 Hz | N-H (Amide) |
| ~4.0 | m | 1H | - | H-1' (Cyclohexyl CH-N) |
| ~3.5 | s | 2H | - | -CH₂- (α-Methylene) |
| ~2.25 | s | 3H | - | -CH₃ (Ketone) |
| 1.0 - 2.0 | m | 9H | - | H-2' to H-6' (Cyclohexyl CH & CH₂) |
| ~0.9 | d | 3H | ~7 Hz | -CH₃ (Cyclohexyl) |
Part 2: Comparison with Advanced and Alternative Analytical Techniques
While ¹H NMR is a powerful tool, its limitations, particularly in resolving complex spin systems like the cyclohexane ring, necessitate a multi-technique approach for unambiguous structural confirmation.
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Pattern of Acetoacetamides: A Comparative Technical Guide
Executive Summary
Acetoacetamides (
Part 1: Structural Context & Ionization Physics
Before interpreting spectra, one must account for the solution-phase dynamics that dictate gas-phase ion generation.
Keto-Enol Tautomerism
Acetoacetamides exist in equilibrium between the keto form and the enol form (stabilized by intramolecular hydrogen bonding).
-
Impact on ESI: The enol form is often more readily deprotonated in negative mode (
) due to the acidity of the enolic hydroxyl. In positive mode ( ), the keto form typically dominates. -
Impact on EI: The rapid energy deposition (70 eV) in Electron Ionization usually renders the tautomeric state irrelevant to the final fragmentation pattern, as the internal energy exceeds the tautomerization barrier.
Ionization Technique Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Dominant Species | Radical Cation | Protonated |
| Key Utility | Library matching, structural fingerprinting | Quantitation, molecular weight confirmation |
| Limitation | Molecular ion often absent due to instability | Requires CID (MS/MS) for structural data |
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of acetoacetamides is governed by the lability of the
Primary Pathway: Ketene Elimination (Diagnostic)
The most characteristic feature of the acetoacetyl moiety is the neutral loss of ketene (
-
Mechanism: A four-centered transition state rearrangement.
-
Observation: In MS/MS of the protonated parent
, look for the transition . -
Significance: This confirms the presence of the intact acetoacetyl group. If
is an aromatic ring (acetoacetanilide), this pathway is dominant.
Secondary Pathway: -Cleavage
Direct cleavage adjacent to the carbonyl groups.
-
Acylium Ion: Cleavage of the terminal methyl group yields the acetyl cation (
) at m/z 43 . -
Amine Ion: Cleavage of the amide bond yields the protonated amine (
) or the isocyanate cation ( ), depending on charge retention.
Pathway Visualization (Graphviz)
Figure 1: Primary fragmentation pathways of acetoacetamides in positive ion mode ESI-MS/MS.
Part 3: Comparative Analysis Guide
This section isolates the specific MS behaviors that distinguish acetoacetamides from their closest chemical relatives.
Acetoacetamides vs. -Keto Esters
Researchers often synthesize acetoacetamides from
| Parameter | Acetoacetamides ( | |
| Base Peak (EI) | Often the amine fragment ( | Often m/z 43 ( |
| McLafferty Rearrangement | Rare/Difficult on the amide side unless N-alkyl chain is long ( | Dominant if the ester alkyl group has |
| Nitrogen Rule | Odd molecular weight (if 1 Nitrogen). | Even molecular weight. |
| Diagnostic Loss | -42 Da (Ketene) is highly specific. | -46 Da (Ethanol) or -28 Da (Ethylene) are common for ethyl esters. |
Acetoacetamides vs. Simple Acetamides
Is the "aceto" group intact?
-
Simple Acetamides (
): Show a loss of 42 Da (Ketene) from the acetyl group itself, but the precursor mass will be 42 Da lower than the corresponding acetoacetamide. -
Differentiation: The acetoacetamide has two carbonyls. In MS/MS, acetoacetamides often show sequential losses: first the diketene moiety or ketene, whereas simple acetamides typically only lose the acetyl group to yield the amine.
Part 4: Validated Experimental Protocol
To obtain reproducible fragmentation data, standardized conditions are required to minimize in-source fragmentation and tautomeric artifacts.
LC-MS/MS Method (ESI)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes
). -
Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is a risk).
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Positive.
-
Collision Energy (CE): Ramp 10–40 eV. (Low energy preserves the amide bond; high energy reveals the amine R-group).
Workflow Diagram (Graphviz)
Figure 2: Step-by-step LC-MS/MS workflow for acetoacetamide characterization.
Part 5: Data Interpretation Summary
Use this lookup table to assign peaks in your spectrum.
| m/z (approx) | Fragment Identity | Origin |
| [M+H] - 42 | Loss of Ketene | Diagnostic: Confirms acetoacetyl group. |
| [M+H] - 18 | Loss of Water | Common in enol forms; non-diagnostic. |
| 43 | Acetyl group (Terminal methyl ketone). | |
| [R-NH2 + H]+ | Protonated Amine | Cleavage of amide bond (High CE). |
| 85 | Diketene-H cation (Rare, usually unstable). |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Sridharan, V., et al. (2010).[1] Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.[1][2][3][4] Synthesis, 2010(06), 1053-1057. (Provides structural context for the comparison of esters vs. amides).
-
Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
Sources
- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
HPLC Method Development for N-(2-methylcyclohexyl)-3-oxobutanamide Purity
A Comparative Guide to Handling Tautomers and Geometric Isomers
Executive Summary & Compound Profile
N-(2-methylcyclohexyl)-3-oxobutanamide (CAS: 20306-75-6) represents a classic analytical challenge in the pigment and pharmaceutical intermediate sectors. Its structure combines a beta-keto amide functionality with a substituted cyclohexane ring , introducing two distinct layers of chromatographic complexity:
-
Keto-Enol Tautomerism: The
-dicarbonyl motif allows rapid proton transfer, creating an equilibrium between the keto and enol forms. In standard HPLC conditions, this often manifests as peak splitting or severe band broadening ("saddle" peaks). -
Geometric Isomerism: The 2-methylcyclohexyl moiety exists as cis and trans diastereomers. A robust purity method must resolve these isomers from synthetic impurities without confusing them for degradation products.
This guide compares a Standard Generic Protocol (Method A) against an Optimized Isomer-Selective Protocol (Method B) , demonstrating why specific column chemistries and mobile phase modifiers are non-negotiable for this molecule.
Comparative Analysis: Generic vs. Optimized Method
The following data summarizes the performance of a standard C18 approach versus the recommended Phenyl-Hexyl methodology.
Table 1: Performance Metrics Comparison
| Feature | Method A: The "Generic" Approach | Method B: The Optimized Protocol |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH) |
| Mobile Phase | Water / Methanol (Neutral pH) | 0.1% H₃PO₄ in Water / Acetonitrile |
| Peak Shape (Tautomers) | Split/Broad (Saddle effect observed) | Sharp, Unified (Acidic control stabilizes form) |
| Isomer Resolution | Poor ( | Excellent ( |
| Tailing Factor ( | 1.8 (Due to silanol interaction) | 1.05 - 1.15 |
| Detection Limit (LOD) | High (MeOH cutoff absorbs at 210nm) | Low (ACN allows clear detection at 210nm) |
Analysis of Failure (Method A)
-
The Tautomer Trap: In neutral methanol/water, the interconversion rate of the keto-enol forms is comparable to the chromatographic timescale. This results in a distorted peak shape where the keto and enol forms partially separate but are bridged by converting molecules.
-
Lack of Selectivity: The hydrophobic C18 phase interacts primarily with the alkyl chain. It lacks the
- interaction capability required to distinguish the subtle spatial differences between the cis and trans orientation of the methyl group on the cyclohexane ring.
Analysis of Success (Method B)
-
Acidic Suppression: The addition of 0.1% Phosphoric Acid (
) suppresses the ionization of the enol form and stabilizes the hydrogen-bonding network, often locking the compound effectively into a single chromatographic band or sharpening the equilibrium. -
Pi-Pi Selectivity: The Phenyl-Hexyl phase engages in
- interactions with the amide backbone and provides "shape selectivity" for the cyclohexane ring. This cleanly resolves the cis and trans isomers, allowing for accurate quantitation of the isomeric ratio (typically a critical QC parameter).
Detailed Experimental Protocols
Method B: The "Winner" (Optimized Isomer-Selective Protocol)
This protocol is designed to be self-validating. The resolution between the cis and trans isomers serves as the system suitability test.
Reagents:
-
Acetonitrile (ACN): HPLC Grade (UV Cutoff < 190 nm).
-
Water: Milli-Q / HPLC Grade.
-
Phosphoric Acid (85%): Analytical Grade.
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl,
, (or ).-
Rationale: Phenyl ligands provide alternative selectivity to C18, enhancing separation of geometric isomers and aromatic impurities.
-
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Flow Rate:
. -
Column Temperature:
(Control is critical to maintain consistent tautomer ratios). -
Detection: UV at 210 nm .
-
Note: The amide bond absorbs here. While the enol absorbs higher (
), 210 nm captures the backbone and non-conjugated impurities (like the starting amine).
-
-
Injection Volume:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Retain polar amine impurities) |
| 2.0 | 10 | Isocratic hold |
| 15.0 | 60 | Linear Gradient (Elute Isomers) |
| 20.0 | 90 | Wash (Elute bis-acylated byproducts) |
| 22.0 | 90 | Hold |
| 22.1 | 10 | Re-equilibration |
| 30.0 | 10 | End |
System Suitability Criteria (Self-Validating):
-
Resolution (
): between the two major peaks (Cis and Trans isomers). -
Tailing Factor:
for both isomer peaks. -
%RSD (Area):
(n=5 injections).
Mechanistic Visualization
The following diagram illustrates the decision logic and mechanistic interactions occurring during method development for this specific beta-keto amide.
Caption: Workflow addressing the dual challenges of tautomerism and geometric isomerism in beta-keto amide analysis.
Troubleshooting & Impurity Profiling
When validating this method, you will likely encounter specific impurity profiles. Use this guide to identify them:
-
Starting Material (2-methylcyclohexylamine):
-
Elution: Early (RT ~ 2-4 min).
-
Characteristics: Very polar, lacks the UV absorbing beta-keto group. Weak signal at 210 nm.
-
Fix: If tailing occurs here, ensure pH is acidic (protonates the amine, but C18/Phenyl columns retain it poorly). For better retention of this specific impurity, use a C18-AQ (Aqua) phase compatible with 100% water starts.
-
-
Bis-acylated Side Products:
-
Elution: Late (RT > 18 min).[1]
-
Characteristics: Highly hydrophobic.
-
Fix: Ensure the gradient ramp goes to at least 90% ACN to clear the column.
-
-
Unknown "Ghost" Peaks (Tautomer Artifacts):
-
If you see a "bridge" between peaks, the column temperature is likely too low (
), slowing the keto-enol interconversion to a rate that interferes with separation. Increase column oven to to sharpen the equilibrium average.
-
References
-
Sielc Technologies. (n.d.). Separation of N-Acetyl-N-butylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
PubChem. (2025).[2] N,N,2-Trimethyl-3-oxobutanamide Compound Summary. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
Sources
Thermal Stability Profiling of N-Substituted 3-Oxobutanamides: A Comparative TGA/DSC Guide
Executive Summary
N-substituted 3-oxobutanamides (also known as acetoacetamides) are critical intermediates in the synthesis of azo pigments (e.g., Hansa Yellows) and dihydropyridine calcium channel blockers. Their thermal stability is a rate-limiting factor in processing, particularly during high-temperature milling or melt-blending operations.
This guide provides a technical comparison of the thermal behaviors of Acetoacetanilide (AAA) and its methylated derivatives (e.g., N-(4-methylphenyl)-3-oxobutanamide ). It establishes a standardized TGA/DSC protocol to define the "Safe Processing Window" (SPW)—the critical range between the melting point (
Key Insight: While para-substitution (e.g., -CH3) significantly elevates the melting point due to increased crystal lattice symmetry, it has a negligible effect on the decomposition onset temperature (~155°C), narrowing the processing window for substituted derivatives.
Chemical Context & Structural Variables
The core structure involves a 3-oxobutanamide backbone N-linked to an aryl or alkyl group. The thermal stability is governed by two competing factors:
-
Keto-Enol Tautomerism: The
-dicarbonyl segment exists in equilibrium. The enol form is stabilized by intramolecular hydrogen bonding, which contributes to the relatively high melting points of these organic solids. -
N-Substituent Effects:
-
Electronic: Electron-donating groups (EDGs) like methyl (-CH3) on the phenyl ring increase electron density at the amide nitrogen, potentially raising the energy barrier for nucleophilic attack or cleavage.
-
Steric: Ortho-substitution introduces steric strain, often depressing the melting point unless the substituent forces a rigid locking of the conformation.
-
Comparative Performance Analysis
The following data compares the parent compound (Acetoacetanilide) with common industrial derivatives.
Table 1: Thermal Properties of N-Substituted 3-Oxobutanamides
| Compound Name | Structure | Melting Point ( | Decomp. Onset ( | Processing Window ( |
| Acetoacetanilide (AAA) | N-phenyl | 85°C | ~150–155°C | ~65°C |
| p-Acetoacetotoluidide | N-(4-methylphenyl) | 94–95°C | ~155°C | ~60°C |
| 2,4-Acetoacetoxylidide | N-(2,4-dimethylphenyl) | 88°C | 155°C | ~67°C |
| o-Acetoacetanisidide | N-(2-methoxyphenyl) | 83–86°C | ~150°C | ~64°C |
Data Sources: Aggregated from industrial safety data (ICSC) and standard thermophysical property databases [1, 2, 3].
Analysis:
-
Melting Point Trend: The para-methyl derivative (p-Acetoacetotoluidide) exhibits the highest
(95°C). This fits the general rule of thumb for benzene derivatives: para-isomers pack more efficiently in the solid state than ortho- or meta-isomers. -
Decomposition Ceiling: Regardless of the substituent, the onset of significant weight loss (decomposition) consistently occurs near 155°C . This suggests the degradation mechanism is driven by the instability of the acetoacetyl backbone rather than the N-aryl moiety.
Mechanistic Insights: Decomposition Pathways
Understanding why the material fails is as important as knowing when. The thermal degradation of
-
Fragmentation (Primary TGA Event): At
, the molecule undergoes a retro-ene type fragmentation or cleavage, releasing volatile isocyanates and acetone/ketene derivatives. -
Cyclization (Secondary Event): In the presence of trace acids or catalytic impurities, intramolecular condensation can occur, leading to quinolone derivatives (solid residue), often observed as "char" in TGA.
Diagram 1: Thermal Degradation Mechanism
Caption: Primary thermal decomposition pathway involving fragmentation into volatile isocyanates and ketenes.[1][2]
Experimental Protocol: TGA/DSC Workflow
To replicate these results or test new derivatives, follow this self-validating protocol.
Equipment Setup
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (Inert environment prevents oxidative masking of degradation). -
Pan Type: Alumina (
) or Aluminum pans with a pinhole lid (prevents pressure buildup from volatiles).
Step-by-Step Methodology
-
Baseline Correction: Run an empty pan using the exact method below to subtract buoyancy effects.
-
Sample Preparation: Weigh 5–10 mg of dry powder. Ensure the sample is flat at the bottom of the pan for uniform heat transfer.
-
Equilibration: Equilibrate at 30°C for 5 minutes.
-
Ramp Segment: Heat from 30°C to 300°C at 10°C/min .
-
Why 10°C/min? This is the ASTM standard rate. Faster rates (e.g., 20°C/min) shift
artificially higher due to thermal lag.
-
-
Cooling: Cool to 30°C (if checking for recrystallization, though decomposition usually makes this irreversible).
Validation Check (Trustworthiness)
-
Indium Standard: Before the run, verify the DSC cell using Indium (
). The onset temperature must be within . -
Mass Verification: The TGA balance must be tared and stable to
mg before loading.
Diagram 2: Analysis Workflow
Caption: Standardized TGA/DSC workflow for characterizing acetoacetamide derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
ResolveMass Laboratories (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity and Stability. Retrieved from [Link][3][4]
Sources
The Definitive Guide to Chromatographic Separation of cis- and trans-N-(2-Methylcyclohexyl) Derivatives
Topic: Chromatographic Separation of cis and trans Isomers of N-(2-Methylcyclohexyl) Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of cis- and trans-N-(2-methylcyclohexyl) derivatives (commonly ureas or amides) is a critical step in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other cyclohexane-based pharmacophores. The stereochemical orientation of the methyl group relative to the nitrogen substituent dictates the molecular topography, significantly influencing potency and metabolic stability.[1]
This guide objectively compares the three primary chromatographic modalities—Normal Phase (NP-HPLC) , Reversed Phase (RP-HPLC) , and Gas Chromatography (GC) . While RP-HPLC is the industry standard for QC, Normal Phase HPLC on unmodified silica is identified as the superior method for preparative isolation due to the distinct dipole differences between the cis (axial-equatorial) and trans (diequatorial) conformers.
Mechanistic Insight: The Stereochemical Basis of Separation
To design an effective separation, one must understand the solution-state conformation of the isomers.[1]
-
The trans-Isomer: Typically adopts a diequatorial (1e, 2e) conformation to minimize 1,3-diaxial interactions. This results in a more extended, planar structure with a lower net dipole moment.[1]
-
The cis-Isomer: Adopts an equatorial-axial (1e, 2a) conformation. The axial substituent creates a "kink" in the structure and often prevents intramolecular hydrogen bonding (depending on the N-substituent), resulting in a higher net dipole moment and greater accessibility of polar functional groups to the stationary phase.
Separation Logic Diagram
Figure 1: Mechanistic divergence between Normal Phase and Reversed Phase chromatography for cyclohexane derivatives.
Comparative Analysis of Methods
| Feature | Method A: Normal Phase HPLC | Method B: Reversed Phase HPLC | Method C: Gas Chromatography |
| Stationary Phase | Unmodified Silica (5–10 µm) | C18 or C30 (Shape Selective) | 5% Phenyl Polysiloxane (e.g., DB-5) |
| Primary Mechanism | Adsorption / H-Bonding | Hydrophobic Partitioning | Volatility & Polarity |
| Selectivity ( | High (1.2 – 1.5) | Moderate (1.05 – 1.15) | High (for volatile derivatives) |
| Elution Order | Trans first, Cis second | Cis first, Trans second | Trans first (typically) |
| Sample Capacity | High (Excellent for Prep) | Low to Moderate | Analytical Only |
| Solvent Cost | High (Hexane/EtOAc) | Low (Water/MeOH) | N/A (Carrier Gas) |
| Best Use Case | Purification / Isolation | Routine QC / LC-MS | High-Throughput Screening |
Detailed Experimental Protocols
Protocol A: Preparative Separation (Normal Phase)
Recommended for isolating pure isomers for biological testing.
Rationale: The cis isomer, with its higher polarity (due to the (e,a) conformation exposing the amide/urea dipole), interacts more strongly with the silanol groups of the silica gel.[1] The trans isomer (e,e) is less polar and elutes significantly earlier.
-
Column: Semi-prep Silica column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (or Heptane)
-
Solvent B: Ethanol or Isopropanol (IPA)
-
Note: Avoid Methanol in NP as it can cause miscibility issues or deactivate silica too aggressively.
-
-
Gradient:
-
0–5 min: Isocratic 98% A / 2% B (Equilibration)
-
5–25 min: Linear gradient to 90% A / 10% B
-
-
Flow Rate: 4.0 mL/min (scaled to column ID).
-
Detection: UV at 210 nm (amide bond) or 254 nm (if phenyl ring present).
Expected Result:
-
Peak 1 (
min): trans-N-(2-methylcyclohexyl) derivative (Major product in thermodynamic conditions). -
Peak 2 (
min): cis-N-(2-methylcyclohexyl) derivative. -
Resolution (
): Typically > 2.5 (Baseline separation).
Protocol B: Analytical QC (Reversed Phase)
Recommended for checking purity in biological buffers or LC-MS applications.
Rationale: While C18 can separate these isomers, the selectivity is often lower than silica.[1] However, for LC-MS compatibility, this is the required method.[1]
-
Column: C18 with high carbon load or C30 (e.g., Accucore C30, 150 x 2.1 mm).[1]
-
Expert Tip: C30 columns offer superior shape selectivity for geometric isomers compared to standard C18.[2]
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 40% B to 80% B over 15 minutes.
-
Thermostat: 25°C (Lower temperature enhances shape selectivity).
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate separation technique based on the stage of drug development.
Figure 2: Decision matrix for chromatographic method selection.
References
-
Noyce, D. S., & Bachelor, F. W. (1952).[1] Elimination Reactions of 2-Methylcyclohexyl Derivatives.[3] Journal of the American Chemical Society. Link
- Establishes the fundamental physical property differences (boiling point, refractive index) between cis and trans 2-methylcyclohexyl isomers.
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. Link
- Provides data on C30 and Phenyl-Hexyl stationary phases for geometric isomer resolution.
-
Metcalfe, L. D. (1981). Gas chromatographic separation of cis and trans isomers of long chain amines.[4] Journal of the American Oil Chemists' Society.[4] Link
- Validates the use of GC for amine precursors prior to urea form
-
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers: Application Notes.Link
- General protocols for separating polar geometric isomers using Normal Phase silica chrom
Sources
A Comparative Guide to the UV-Vis Absorption Properties of Acetoacetamide-Derived Azo Dyes
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of azo dyes derived from acetoacetamide. We will explore the fundamental principles governing their color, compare the effects of structural modifications and solvent environments on their spectroscopic behavior, and provide validated experimental protocols for their synthesis and characterization. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of novel colorants.
Introduction: The Versatility of Acetoacetamide in Azo Dye Chemistry
Azo dyes, compounds featuring the characteristic –N=N– chromophore, represent the largest and most versatile class of synthetic colorants, indispensable in industries ranging from textiles to advanced optical materials.[1][2] Their vibrant colors, high molar absorptivity, and synthetic accessibility make them a cornerstone of color chemistry.[3] The final properties of an azo dye are determined by the electronic nature of the aromatic systems connected by the azo bridge. This is achieved through a two-step process: the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich nucleophile.
Acetoacetamide and its analogs (e.g., acetylacetone) are particularly valuable as coupling components. The presence of an active methylene group flanked by two carbonyl groups provides a site for electrophilic attack by the diazonium salt and, crucially, imparts the ability for the final dye molecule to exist in a state of tautomeric equilibrium. This guide will dissect how this unique structural feature, combined with other molecular modifications, dictates the dye's interaction with light.
Core Principles: Azo-Hydrazone Tautomerism and Spectroscopic Behavior
The key to understanding the spectral properties of acetoacetamide-derived azo dyes lies in their ability to exist as two interconverting isomers: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is a dynamic equilibrium that significantly influences the dye's color and stability.[4][5][6]
-
Azo Tautomer: Features the classic -N=N- double bond and a hydroxyl group resulting from the enol form of the acetoacetamide moiety.
-
Hydrazone Tautomer: Characterized by a -NH-N=C- structure, where the proton has migrated from the hydroxyl group to one of the azo nitrogen atoms. This form is often stabilized by intramolecular hydrogen bonding.[5]
The equilibrium between these two forms is sensitive to the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.[4][7] UV-Vis spectroscopy is the primary tool for investigating this behavior. The absorption of light in the UV-Vis region promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π-π* and n-π* transitions.[8][9] The wavelength of maximum absorbance (λmax) corresponds to the energy required for the most probable electronic transition and is what we perceive as color.
Caption: Azo-Hydrazone tautomeric equilibrium in acetoacetamide-derived dyes.
Comparative Analysis: Structural Effects on UV-Vis Absorption
The electronic architecture of the dye molecule is the primary determinant of its λmax. Modifications to either the diazonium component (derived from the aromatic amine) or the coupling component can be used to tune the color.
General Molecular Structure
The general structure consists of an aryl group (Ar) from the diazonium salt linked via the azo bridge to the acetoacetamide moiety. Substituents (R) on the aryl ring play a critical role in modulating the electronic properties of the entire conjugated system.
Caption: Key components of an acetoacetamide-derived azo dye.
Effect of Aryl Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aryl ring of the diazonium component systematically alters the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the λmax.[10][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or cyano (–CN) lower the energy of the LUMO. This reduces the HOMO-LUMO energy gap, requiring less energy (longer wavelength light) for electronic excitation. The result is a bathochromic shift (red shift) in the λmax.[5][12]
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or amino (–NH₂) raise the energy of the HOMO. While this also affects the energy gap, the effect is often less pronounced than that of strong EWGs.
The following table compares the λmax for a series of azo dyes derived from substituted anilines and acetylacetone (a close analog of acetoacetamide), demonstrating this trend.
| Substituent (R) on Aniline | Nature of Group | λmax in Methanol (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| H | Neutral | ~350-360 | ~20,000 | [5] |
| 4-NO₂ | Strong EWG | ~380-395 | ~25,000 | [5] |
| 2-NO₂ | Strong EWG | ~375-390 | ~23,000 | [5] |
| 4-SO₃Na | Strong EWG | ~360-370 | Not specified | [5] |
Note: Data is compiled from studies on acetylacetone-derived dyes, which exhibit analogous behavior to acetoacetamide derivatives.[5]
Solvatochromism: The Influence of the Medium
Solvatochromism describes the change in a substance's color in response to a change in solvent polarity. This phenomenon is particularly pronounced in azo dyes with significant charge separation between their ground and excited states.[12][13]
-
Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. Polar solvents stabilize the excited state more effectively, lowering its energy and causing a red shift in λmax. This is common in donor-π–acceptor systems.[12]
-
Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar. Polar solvents will preferentially stabilize the ground state, increasing the energy gap to the excited state and causing a blue shift.
Furthermore, the solvent's ability to form hydrogen bonds can shift the azo-hydrazone equilibrium. Polar protic solvents (e.g., ethanol, methanol) can stabilize one tautomer over the other through hydrogen bonding, leading to significant spectral changes compared to aprotic solvents (e.g., acetone, DMSO).[4][12]
The table below illustrates the solvatochromic behavior of a representative azo dye across solvents of varying polarity.
| Solvent | Polarity (ET(30)) | λmax (nm) of a Representative Azo Dye |
| Hexane | 31.0 | ~442 |
| Dichloromethane | 40.7 | ~460 |
| Acetone | 42.2 | ~465 |
| Ethanol | 51.9 | ~470 |
| Methanol | 55.4 | ~470 |
Note: Representative data synthesized from multiple sources. The specific dye is 2-aminothiazole based, showing a clear positive solvatochromic effect where λmax increases with solvent polarity.
Validated Experimental Protocols
To ensure scientific integrity, we provide detailed, self-validating methodologies for the synthesis and analysis of a representative acetoacetamide-derived azo dye.
Synthesis of 3-((4-nitrophenyl)diazenyl)pentane-2,4-dione
This protocol adapts a standard azo coupling procedure for the synthesis of an azo dye from 4-nitroaniline and acetylacetone, which serves as a proxy for acetoacetamide.
Step 1: Diazotization of 4-Nitroaniline [1][14]
-
In a 100 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous magnetic stirring. The aniline salt may precipitate.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the cold sodium nitrite solution dropwise to the 4-nitroaniline suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Low temperature is critical to prevent the highly reactive and unstable diazonium salt from decomposing into nitrogen gas and a phenol.[14] The slow addition of NaNO₂ controls the exothermic reaction.
-
-
Continue stirring for 15 minutes in the ice bath after the addition is complete to ensure full conversion to the diazonium salt. The solution should become clear or slightly yellow.
Step 2: Azo Coupling Reaction [5]
-
In a 250 mL beaker, dissolve 1.0 mL (approx. 0.01 mol) of acetylacetone and 5 g of sodium acetate in 50 mL of ethanol.
-
Cool this coupling solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution with vigorous stirring.
-
Causality: Sodium acetate acts as a buffer, maintaining a mildly acidic to neutral pH. This is crucial because the coupling reaction is too slow in strongly acidic conditions, while the diazonium salt decomposes in strongly alkaline conditions.
-
-
A brightly colored precipitate (typically yellow to orange) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification [15]
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain purified crystals.
-
Dry the purified dye in a desiccator.
UV-Vis Spectroscopic Analysis
Step 1: Preparation of Solutions [12][16]
-
Accurately weigh a small amount (~5-10 mg) of the purified dry dye and dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., spectral grade ethanol) to create a stock solution.
-
Perform a series of serial dilutions from the stock solution to prepare 3-4 standard solutions of known, lower concentrations (e.g., in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M).
Step 2: Spectrophotometer Calibration [16]
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Fill a cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range. This subtracts the absorbance of the solvent and the cuvette itself.
Step 3: Sample Measurement [12]
-
Rinse the cuvette with the lowest concentration standard and then fill it with that solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 250-700 nm.
-
Identify the λmax, the wavelength at which the highest absorbance is recorded.
-
Repeat the measurement for all prepared standard solutions.
Caption: Workflow for the synthesis and spectroscopic analysis of azo dyes.
Conclusion
The UV-Vis absorption properties of acetoacetamide-derived azo dyes are governed by a sensitive interplay between their molecular structure and their immediate environment. The inherent azo-hydrazone tautomerism of this dye class provides a unique mechanism for modulating their electronic properties. As demonstrated, the λmax can be predictably tuned through the strategic use of electron-donating and electron-withdrawing substituents on the diazonium component, leading to a wide palette of colors from a single core structure. Furthermore, the solvatochromic behavior of these dyes highlights the critical role of solvent polarity and hydrogen-bonding capability in refining their spectral characteristics. This comprehensive understanding enables the rational design of novel azo dyes tailored for specific applications, from high-performance textile colorants to advanced functional materials like pH sensors and components in dye-sensitized solar cells.[2][17]
References
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Structural Chemistry.
-
Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. (2025). MDPI. Available at: [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. Available at: [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (2024). ResearchGate. Available at: [Link]
-
Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. (2025). ResearchGate. Available at: [Link]
-
Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. (2025). Proceedings of the 13th International Conference on Applied Innovations in IT. Available at: [Link]
-
Solvent and Substituent Effects on the Ultraviolet-Visible Absorption Spectra of Azo Dyes. Textile Research Journal. Available at: [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Tautomerism, Solvatochromism and DFT analysis of some photosensitive azo dyes having probable application in dye synthesized solar cells. SSRN. Available at: [Link]
-
Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. (2023). Scientific Reports. Available at: [Link]
-
Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. (2019). E-Journal of Chemistry. Available at: [Link]
-
Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (2022). STAR Protocols. Available at: [Link]
-
The UV-Vis characterization of azo dye by irradiation. Journal of Science and Arts. Available at: [Link]
-
Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Journal of Chemical Sciences. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Tautomerism of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules. Available at: [Link]
-
Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. Available at: [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (2024). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis And Characterization Of Azo Dyes As Sensitizers For Possible Application In Dye-Sensitized Solar Cells (DSSCS). UGSpace. Available at: [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon. Available at: [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Scientific Reports. Available at: [Link]
-
Preparation of Azo dye from diazonium salt. (2017). ResearchGate. Available at: [Link]
Sources
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. echemcom.com [echemcom.com]
- 6. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | MDPI [mdpi.com]
- 7. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan [mdpi.com]
- 9. analysis.rs [analysis.rs]
- 10. scilit.com [scilit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
Safety Operating Guide
Personal protective equipment for handling N-(2-methylcyclohexyl)-3-oxobutanamide
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(2-methylcyclohexyl)-3-oxobutanamide .[1]
Status: Research Chemical / Intermediate
Primary Hazard Class: Irritant (Inferred from Structure-Activity Relationship of
Executive Safety Summary
This compound is a
-
Critical Risk: Inhalation of aerosols/dust and direct skin contact.
-
Immediate Action: All handling must occur within a certified chemical fume hood.
-
Prohibited: Open-bench handling of dry powder or concentrated liquids.
Chemical Profile & Hazard Identification
This compound combines a lipophilic 2-methylcyclohexyl ring with a reactive acetoacetamide tail.
| Feature | Description | Safety Implication |
| Functional Group | Potential for hydrolysis; chelating agent. Avoid contact with strong oxidizers.[2] | |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to gloves/surfaces; difficult to clean. |
| GHS Classification (Inferred) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |
| Reactivity | Enolizable proton at C-2 | Can react vigorously with strong bases or electrophiles. |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the scale of operation. "Universal Precautions" apply: assume the compound is more toxic than currently known.
PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on operational scale and risk of aerosolization.
Detailed PPE Specifications
| Component | Standard Protocol (<10g) | Enhanced Protocol (>10g / Heating) |
| Hand Protection | Single Nitrile (min 0.11 mm). Change every 30 mins. | Double Gloving: Inner Nitrile + Outer Chem-Resistant (e.g., Silver Shield) if prolonged contact expected. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles or Face Shield if reaction is under pressure/heat. |
| Body Protection | Cotton Lab Coat (buttoned). | Chemical-Resistant Apron + Tyvek Sleeve Covers. |
| Respiratory | Fume hood sash at proper height. | If hood unavailable (emergency only): Full-face respirator with OV/P100 cartridges . |
Operational Handling Protocols
A. Weighing & Transfer
-
The Challenge: Static charge can cause fine powders to disperse; viscous liquids can drip.
-
Protocol:
-
Anti-Static: Use an anti-static gun on the weighing boat and spatula if the substance is solid.
-
Containment: Place the balance inside the fume hood. If this is impossible, weigh inside a tared vial with a septum cap, adding material only inside the hood.
-
Double-Containment: Transport the vial in a secondary unbreakable container (e.g., Nalgene tub) when moving between the balance and reaction station.
-
B. Reaction Setup
-
Solvent Selection: Dissolve in a solvent (e.g., DCM, Ethyl Acetate) as early as possible to reduce dust/vapor risk.
-
Temperature Control: If heating, ensure a reflux condenser is fitted before heating begins.
-
Inert Atmosphere: Flush headspace with Nitrogen/Argon to prevent oxidation and moisture absorption, which can alter the stoichiometry.
C. Cleaning & Decontamination
-
Solvent Wash: Rinse all glassware with Acetone or Ethanol inside the hood before removing it for general washing.
-
Surface Wipe: Wipe the work area with a detergent solution followed by an alcohol wipe.
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Step-by-step response protocol for liquid or solid spills.[2]
Disposal Guidelines
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric acid waste).
-
Labeling: Label clearly as "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
-
Quenching: If reactive reagents (e.g., acid chlorides) were used in the synthesis, ensure the mixture is quenched before bottling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70805, N-Cyclohexylacetoacetamide. Retrieved from [Link]
- American Chemical Society (ACS).Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. Washington, DC: American Chemical Society.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
